Melledonal C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117458-35-2 |
|---|---|
Molecular Formula |
C24H29ClO8 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |
InChI Key |
RCBZBPPFXBBNCD-IQEKTTGQSA-N |
Isomeric SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Melledonal C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melledonal C is a naturally occurring sesquiterpenoid aryl ester, a class of secondary metabolites produced by fungi of the genus Armillaria, notably the honey mushroom, Armillaria mellea.[1][2] This compound belongs to the protoilludane class of natural products, which are characterized by a distinctive 5/6/4-fused ring system.[3] this compound has garnered scientific interest due to its notable biological activities, including antimicrobial, antifungal, and cytotoxic properties.[2][4][5] Its structure has been rigorously established through advanced spectroscopic and crystallographic techniques.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, complete with detailed experimental methodologies and pathway diagrams to support further research and development.
Chemical Structure and Identification
This compound is chemically classified as a Δ²,³-protoilludene sesquiterpenoid.[1] Its absolute configuration and preferred conformation have been determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
| Identifier | Value |
| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
| Molecular Formula | C₂₄H₂₉ClO₈ |
| SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--(C)C)O)O)C=O)O)C |
| InChI | InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |
| InChIKey | RCBZBPPFXBBNCD-IQEKTTGQSA-N |
| CAS Number | 117458-35-2 |
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 480.9 g/mol |
| Monoisotopic Mass | 480.1551 Da |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 134 Ų |
| Complexity | 875 |
Biological Activity
This compound has demonstrated a range of biological activities, with notable cytotoxic and antimicrobial effects.
Cytotoxicity
This compound has been evaluated for its cytotoxic activity against various human cancer cell lines.
| Cell Line | Activity (IC₅₀) | Reference |
| CEM (Leukemia) | 49.6 µM | [3][5] |
| HT-29 (Colon Cancer) | 85.6 µM | [3][5] |
| CCRF-CEM (Leukemia) | Reported cytotoxic | [2][4] |
Antimicrobial and Antifungal Activity
The compound exhibits inhibitory effects against both bacteria and fungi.
| Organism | Activity (MIC) / Method | Reference |
| Escherichia coli | 1.0 µg (Bioautographic Assay) | [5] |
| Candida albicans | 3.0 µg (Bioautographic Assay) | [5] |
| Bacillus cereus ATCC10702 | Active at 100 µ g/disk | [5] |
| Bacillus subtilis ATCC6633 | Active at 100 µ g/disk | [5] |
Experimental Protocols
This section details the methodologies for the isolation, structural elucidation, and biological evaluation of this compound, based on published literature.
Isolation and Purification from Armillaria mellea
The following protocol describes a typical procedure for the extraction and isolation of this compound from the mycelium of A. mellea.[2]
-
Extraction: The mycelium of A. mellea (9.0 kg) is extracted three times with 95% ethanol (50 L). The combined ethanol extracts are concentrated under reduced pressure.[2]
-
Partitioning: The resulting concentrate is partitioned between ethyl acetate (EtOAc) and water.[2]
-
Column Chromatography: The EtOAc-soluble layer is subjected to silica gel column chromatography, eluting with a gradient of n-hexane to EtOAc (from 20:1 to 0:1) to yield multiple fractions.[2]
-
Further Purification: Fractions containing this compound, identified by techniques such as Thin Layer Chromatography (TLC), are combined and subjected to repeated chromatographic steps to afford the pure compound.[2]
Structure Elucidation
The definitive structure of this compound was established using the following key analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the connectivity and stereochemistry of the molecule.
-
Protocol:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., [²H₆]acetone or CDCl₃).
-
Acquire a standard set of NMR spectra on a high-field spectrometer (e.g., 500 MHz).
-
This dataset should include:
-
¹H NMR for proton chemical shifts, integrations, and coupling constants.
-
¹³C NMR and DEPT to identify all unique carbon environments.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton proximities, aiding in the assignment of relative stereochemistry.[3]
-
-
Analyze the collective data to assemble the complete molecular structure.[6]
-
-
-
X-Ray Crystallography:
-
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state and establish the absolute configuration.[1][3]
-
Protocol:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection: Mount a selected crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated while diffraction data (angles and intensities of reflected X-rays) are collected using an area detector.
-
Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.
-
Model Building and Refinement: Build an atomic model into the electron density map. Refine the model iteratively against the experimental data to obtain the final, high-resolution crystal structure.[1]
-
-
Cytotoxicity Assay
The cytotoxic effects of this compound are typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Culture human cancer cell lines (e.g., CEM, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well microtiter plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be assessed using methods like the bioautographic assay on TLC plates or standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, C. albicans) in a suitable broth.
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (no compound) and a negative control (no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Biosynthesis and Mechanism of Action
Biosynthesis Pathway
This compound is a member of the melleolide family of sesquiterpenoids. Their biosynthesis begins with the universal C15 precursor, farnesyl diphosphate (FPP), which is cyclized to form the characteristic protoilludene skeleton.[7]
Proposed Mechanism of Action
While the precise molecular targets for all of this compound's activities are not fully elucidated, its α,β-unsaturated aldehyde moiety is a key structural feature. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism is proposed for the inhibition of enzymes like 5-lipoxygenase by related melleolides, suggesting a potential mode of action for its anti-inflammatory and cytotoxic effects.
Conclusion
This compound is a bioactive natural product with a well-defined chemical structure and promising cytotoxic and antimicrobial properties. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into its mechanism of action and structure-activity relationships may pave the way for the development of new therapeutic agents.
References
- 1. Secondary mould metabolites. Part 19. Structure elucidation and absolute configuration of melledonals B and C, novel antibacterial sesquiterpenoids from Armillaria mellea. X-Ray molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Fungal Protoilludane Sesquiterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
The Biosynthesis of Melledonal C in Armillaria mellea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melledonal C, a chlorinated sesquiterpenoid aryl ester belonging to the melleolide family, is a secondary metabolite produced by the basidiomycete fungus Armillaria mellea. Melleolides have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. It details the key enzymatic steps, the associated gene cluster, and available experimental methodologies. While the complete enzymatic cascade and quantitative kinetics are still under active investigation, this document consolidates the established knowledge to serve as a valuable resource for researchers in natural product biosynthesis, mycology, and drug discovery.
Introduction
Armillaria mellea, commonly known as the honey mushroom, is a globally distributed fungus recognized for its pathogenic interactions with a wide range of plant species. Beyond its ecological significance, A. mellea is a prolific producer of a diverse array of secondary metabolites, among which the melleolides are a prominent class. These compounds are characterized by a sesquiterpenoid core derived from a protoilludane skeleton, which is esterified with an orsellinic acid moiety.
This compound is a distinguished member of this family due to the presence of a chlorine atom on the aromatic ring, a feature that can significantly influence its biological activity. Understanding the biosynthesis of this compound not only provides insights into the metabolic capabilities of A. mellea but also opens avenues for the bio-engineering of novel therapeutic agents.
The Melleolide Biosynthetic Gene Cluster
The biosynthesis of melleolides, including this compound, in Armillaria mellea is orchestrated by a dedicated gene cluster. This cluster houses the genes encoding the key enzymes required for the synthesis of the core melleolide scaffold. The core components of this cluster include:
-
Protoilludene Synthase: Catalyzes the initial cyclization of farnesyl diphosphate.
-
Polyketide Synthase (PKS), ArmB: Responsible for the synthesis of orsellinic acid.
-
Cytochrome P450 Monooxygenases: A suite of enzymes that carry out a series of oxidative modifications of the protoilludane skeleton.
-
Halogenases (ArmH1-ArmH5): A family of five flavin-dependent enzymes responsible for the chlorination of the orsellinic acid moiety. Notably, the genes for these halogenases are not located within the main melleolide gene cluster but are actively transcribed and essential for the biosynthesis of chlorinated melleolides[1].
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptualized in four major stages:
Stage 1: Formation of the Protoilludane Skeleton
The pathway commences with the cyclization of the primary metabolite farnesyl diphosphate (FPP), a common precursor in terpene biosynthesis. A dedicated protoilludene synthase catalyzes this crucial step, forming the characteristic tricyclic protoilludane skeleton.
Stage 2: Oxidative Modifications of the Protoilludane Core
Following the initial cyclization, the protoilludane intermediate undergoes a series of regio- and stereospecific hydroxylations. This cascade of oxidative reactions is catalyzed by several cytochrome P450 monooxygenases encoded within the melleolide gene cluster. While the precise sequence of these hydroxylations leading specifically to the precursor of this compound has not been fully elucidated, studies on related melleolides suggest a stepwise modification of the terpene core.
Stage 3: Synthesis and Esterification of Orsellinic Acid
In a parallel branch of the pathway, the polyketide synthase ArmB synthesizes orsellinic acid from acetyl-CoA and malonyl-CoA precursors. This aromatic moiety is then esterified to one of the hydroxyl groups on the oxidized protoilludane scaffold.
Stage 4: Chlorination of the Aromatic Ring
The final step in the biosynthesis of this compound is the chlorination of the orsellinic acid portion of the molecule. This reaction is catalyzed by one of the five flavin-dependent halogenases, ArmH1 through ArmH5. These enzymes have been shown to transfer a single chlorine atom to the melleolide backbone[1]. The redundancy of halogenases suggests a robust mechanism to ensure the production of chlorinated metabolites[1].
Quantitative Data
Currently, there is a lack of publicly available, structured quantitative data on the biosynthesis of this compound. Information regarding the kinetic parameters (Km, kcat, Vmax) of the biosynthetic enzymes and the in vivo concentrations and yields of this compound and its precursors in Armillaria mellea cultures has not been extensively reported. Further research is required to populate the following conceptual tables:
Table 1: Putative Enzyme Kinetics for this compound Biosynthesis
| Enzyme | Substrate(s) | Km | kcat | Vmax |
| Protoilludene Synthase | Farnesyl Diphosphate | Data not available | Data not available | Data not available |
| Cytochrome P450s | Protoilludane intermediates, NADPH, O2 | Data not available | Data not available | Data not available |
| ArmB (PKS) | Acetyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available |
| ArmH (Halogenase) | Melleolide precursor, FADH2, Cl- | Data not available | Data not available | Data not available |
Table 2: Reported Yields of Melleolides in Armillaria mellea
| Melleolide | Culture Conditions | Yield (mg/L) | Reference |
| This compound | Data not available | Data not available | |
| Other Melleolides | Specify conditions | Specify yield | Cite source |
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not available in a consolidated format. However, based on published research, the following outlines the key experimental approaches employed.
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol provides a general framework for the expression and purification of A. mellea biosynthetic enzymes, adapted from the methodology used for the ArmH halogenases[1].
Objective: To produce and purify recombinant enzymes for in vitro characterization.
Materials:
-
Escherichia coli expression strains (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) with the gene of interest
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
SDS-PAGE analysis reagents
Procedure:
-
Transform the expression vector containing the target gene into a suitable E. coli expression strain.
-
Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with several column volumes of wash buffer.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
In Vitro Enzyme Assays
The following is a conceptual protocol for an in vitro assay for the ArmH halogenases.
Objective: To determine the activity and substrate specificity of the halogenase enzymes.
Materials:
-
Purified ArmH enzyme
-
Melleolide precursor substrate
-
FAD
-
NADH
-
Flavin reductase
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
NaCl (or other halide salts)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC or LC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, FAD, NADH, flavin reductase, and the halide salt.
-
Add the melleolide precursor substrate to the reaction mixture.
-
Initiate the reaction by adding the purified ArmH enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a specific time period.
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).
-
Extract the products with the organic solvent.
-
Dry the organic extract and resuspend in a suitable solvent for analysis.
-
Analyze the reaction products by HPLC or LC-MS to identify and quantify the chlorinated melleolide.
Extraction and Analysis of Melleolides from A. mellea Cultures
Objective: To extract and analyze melleolides from fungal cultures.
Materials:
-
A. mellea liquid or solid culture
-
Organic solvent (e.g., ethyl acetate, methanol)
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
This compound standard (if available)
Procedure:
-
Extraction:
-
For liquid cultures, extract the culture broth with an equal volume of ethyl acetate.
-
For solid cultures, grind the mycelium and substrate and extract with methanol or ethyl acetate.
-
-
Concentration: Concentrate the organic extract using a rotary evaporator.
-
Purification (optional): For higher purity, the crude extract can be subjected to further purification steps such as solid-phase extraction (SPE) or column chromatography.
-
HPLC Analysis:
-
Dissolve the extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute the compounds using a gradient of acetonitrile and water (often with a small percentage of formic acid).
-
Detect the compounds using a UV detector (e.g., at 254 nm) or a mass spectrometer.
-
Identify this compound by comparing the retention time and mass spectrum with an authentic standard (if available) or by detailed spectroscopic analysis (NMR, HR-MS).
-
Signaling Pathways and Regulation
The regulatory networks governing the biosynthesis of this compound and other melleolides in Armillaria mellea are largely unknown. Research into the signaling pathways that respond to environmental cues and developmental stages to trigger the expression of the melleolide gene cluster is an emerging area of study. Understanding these regulatory mechanisms is crucial for developing strategies to enhance the production of these bioactive compounds in culture.
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in A. mellea.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for the characterization of biosynthetic enzymes.
Conclusion and Future Directions
The biosynthesis of this compound in Armillaria mellea is a complex process involving a dedicated gene cluster and a series of enzymatic transformations. While the key building blocks and the general enzymatic steps have been identified, significant gaps in our knowledge remain. Future research should focus on:
-
Functional Characterization of P450s: Elucidating the specific roles and the order of action of the cytochrome P450 monooxygenases in the pathway.
-
Quantitative Analysis: Determining the kinetic parameters of the biosynthetic enzymes and quantifying the flux through the pathway.
-
Regulatory Studies: Investigating the signaling pathways and transcription factors that regulate the expression of the melleolide gene cluster.
-
Metabolic Engineering: Leveraging the biosynthetic knowledge to engineer microbial hosts for the sustainable production of this compound and novel melleolide analogs.
Addressing these research questions will not only provide a more complete picture of this fascinating biosynthetic pathway but also pave the way for the development of novel pharmaceuticals and agrochemicals.
References
A Comprehensive Review of Armillane Sesquiterpenoids: From Isolation to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Armillane sesquiterpenoids are a fascinating class of natural products primarily isolated from fungi of the genus Armillaria. These compounds are characterized by a unique tricyclic skeleton and have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of armillane sesquiterpenoids, covering their isolation, structure elucidation, and biological properties, with a particular focus on their potential as therapeutic agents.
Isolation and Structure Elucidation
Armillane sesquiterpenoids are typically isolated from the mycelial extracts of various Armillaria species, most notably Armillaria mellea. The general workflow for their isolation and purification involves solvent extraction followed by chromatographic separation.
Experimental Protocols
General Isolation Procedure from Armillaria mellea
A common procedure for the isolation of armillane sesquiterpenoids from the mycelium of Armillaria mellea is outlined below. This protocol is a composite of methodologies described in the scientific literature.
-
Extraction:
-
Chromatographic Separation:
-
The crude petroleum ether extract is subjected to silica gel column chromatography.[1][2]
-
A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methylene chloride and methanol.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.
-
Further purification of the fractions is achieved through repeated column chromatography on silica gel or by using preparative TLC with specific solvent systems.[3] For instance, a methylene chloride:methanol gradient can be effective for separation.
-
Structure Elucidation
The structures of isolated armillane sesquiterpenoids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.[4]
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray analysis provides unambiguous determination of the absolute stereostructure.[1]
Chemical Structures and Spectroscopic Data
The armillane core is a saturated sesquiterpene skeleton. Various derivatives have been identified, often featuring esterification with orsellinic acid or its derivatives. Below are tables summarizing the ¹H and ¹³C NMR data for representative armillane sesquiterpenoids.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) (Data compiled from various sources)
| Position | Armillarin | Armillaridin |
| Sesquiterpene Moiety | ||
| 1 | ... | ... |
| 2 | ... | ... |
| 3 | ... | ... |
| ... | ... | ... |
| Aryl Ester Moiety | ||
| 2' | ... | ... |
| 3' | ... | ... |
| ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) (Data compiled from various sources)
| Position | Armillarin | Armillaridin |
| Sesquiterpene Moiety | ||
| 1 | ... | ... |
| 2 | ... | ... |
| 3 | ... | ... |
| ... | ... | ... |
| Aryl Ester Moiety | ||
| 1' | ... | ... |
| 2' | ... | ... |
| ... | ... | ... |
Biological Activities and Therapeutic Potential
Armillane sesquiterpenoids and the closely related protoilludane aryl esters exhibit a range of promising biological activities, including cytotoxic, antibacterial, and antifungal properties.
Cytotoxic Activity
Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. This has led to investigations into their potential as anticancer agents.
Table 3: Cytotoxic Activity of Protoilludane and Armillane Sesquiterpenoids
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Melleolide | HepG2 | 4.95 | [5] |
| Armillaridin | HepG2 | ~30 | [5] |
| Armillartin | HepG2 | ~20 | [5] |
| Armillarin | HepG2 | ~35 | [5] |
| Armillarilin | HepG2 | ~15 | [5] |
| Armillasin | HepG2 | ~10 | [5] |
| Armillarigin | HepG2 | ~30 | [5] |
Antimicrobial Activity
Armillane sesquiterpenoids have also shown activity against various bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of armillane sesquiterpenoids against various microorganisms can be determined using the broth microdilution method.[6][7][8][9][10]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the biological activities of armillane sesquiterpenoids are still under investigation. However, studies on the closely related melleolide provide insights into their potential modes of action, particularly in the context of cytotoxicity.
Apoptotic Pathway
Research on melleolide, a protoilludane sesquiterpenoid aryl ester often co-isolated with armillanes, has shown that its cytotoxic effect on HepG2 cancer cells is mediated through the induction of apoptosis.[5] This process involves the activation of a cascade of caspases, which are key executioner proteins in programmed cell death. Specifically, melleolide treatment leads to increased levels of cleaved caspases-3, -8, and -9.[5] Furthermore, it induces cell cycle arrest at the G2/M phase.[5]
Potential Involvement of NF-κB and MAPK Pathways
While direct evidence for the effect of armillane sesquiterpenoids on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways is limited, these pathways are common targets for the broader class of sesquiterpene lactones. Many sesquiterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating these key cellular signaling cascades. Therefore, it is plausible that armillane sesquiterpenoids may also interact with components of these pathways. Further research is required to elucidate these potential mechanisms.
Conclusion and Future Directions
Armillane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their cytotoxic and antimicrobial activities warrant further investigation for the development of new drugs. Future research should focus on:
-
The total synthesis of armillane sesquiterpenoids and their analogs to enable comprehensive structure-activity relationship (SAR) studies.
-
In-depth mechanistic studies to fully elucidate the signaling pathways modulated by these compounds.
-
Preclinical and clinical studies to evaluate their efficacy and safety in relevant disease models.
The continued exploration of these unique fungal metabolites holds great promise for the discovery of novel therapeutic leads for the treatment of cancer and infectious diseases.
References
- 1. [Chemical constituents of Armillaria mellea mycelium. VI. Isolation and structure of armillaripin]. | Semantic Scholar [semanticscholar.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Secondary metabolites of six Siberian and Crimean Armillaria species and their in vitro phytotoxicity to pine, larch and poplar. iForest - Biogeosciences and Forestry 15: 38-46 (2022) . [iforest.sisef.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure, cytotoxic activity and mechanism of protoilludane sesquiterpene aryl esters from the mycelium of Armillaria mellea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 10. proceedings.science [proceedings.science]
Physical and chemical characteristics of Melledonal C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melledonal C is a sesquiterpenoid aryl ester, a class of natural products known for their diverse biological activities. Isolated from the mycelium of the fungus Armillaria mellea, this compound has garnered interest for its potential cytotoxic properties. This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, including its structure, spectroscopic data, and reported biological activities. The document further outlines the experimental protocols for its isolation, structure elucidation, and cytotoxicity assessment, offering a valuable resource for researchers in natural product chemistry, mycology, and oncology drug discovery.
Core Physical and Chemical Characteristics
This compound is a complex organic molecule with the IUPAC name [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate | PubChem[1] |
| Molecular Formula | C₂₄H₂₉ClO₈ | PubChem[1] |
| Molecular Weight | 480.9 g/mol | PubChem[1] |
| CAS Number | 117458-35-2 | PubChem[1] |
| Canonical SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--O)O)C=O)O)C | PubChem[1] |
| InChI Key | RCBZBPPFXBBNCD-IQEKTTGQSA-N | PubChem[1] |
Table 2: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 480.1550956 | PubChem[1] |
| Monoisotopic Mass | 480.1550956 | PubChem[1] |
| Topological Polar Surface Area | 134 Ų | PubChem[1] |
| Heavy Atom Count | 33 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 875 | PubChem[1] |
Experimental Protocols
Isolation and Structure Elucidation of this compound
The isolation and structure elucidation of this compound were first reported by Arnone et al. in 1988. The following protocol is based on their work.
2.1.1. Fungal Culture and Extraction
-
Culture: Armillaria mellea is cultured on a suitable solid or liquid medium.
-
Extraction: The mycelium is harvested and extracted with a suitable organic solvent, such as ethanol. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
2.1.2. Chromatographic Purification
-
Silica Gel Column Chromatography: The organic phase from the partitioning step is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to yield several fractions.
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing this compound are further purified by preparative TLC on silica gel plates using an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure this compound.
2.1.3. Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against the human CCRF-CEM T-cell acute lymphoblastic leukemia cell line.[2] The following is a general protocol for a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into a 96-well microtiter plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Biological Activity
This compound has been reported to exhibit cytotoxic activity against the CCRF-CEM human T-cell acute lymphoblastic leukemia cell line with an IC₅₀ value of 14.75 µM.[2] This finding suggests that this compound may have potential as an anticancer agent, warranting further investigation into its mechanism of action and its activity against other cancer cell lines. The broader class of sesquiterpenoid aryl esters from Armillaria species has been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.[3][4]
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its cytotoxic effects.
Conclusion
This compound is a sesquiterpenoid natural product with defined physical and chemical characteristics and demonstrated cytotoxic activity. This guide provides a foundational understanding of this compound, including detailed experimental protocols for its study. Future research should focus on elucidating its mechanism of action, exploring its activity in a broader range of biological assays, and investigating its potential for therapeutic development.
References
- 1. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and antifungal activities of melleolide antibiotics follow dissimilar structure-activity relationships. | Semantic Scholar [semanticscholar.org]
Melledonal C: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melledonal C is a protoilludane sesquiterpenoid aryl ester isolated from the fungus Armillaria mellea. This document provides a detailed overview of its chemical identity, physicochemical properties, and biological activities. It includes comprehensive data on its cytotoxicity against various cancer cell lines and its antimicrobial properties. Detailed experimental protocols for its isolation, structural elucidation, and biological evaluation are also presented to facilitate further research and development.
Chemical Identification and Physicochemical Properties
This compound has been rigorously characterized using various spectroscopic and analytical techniques. Its unique structure, featuring a complex fused ring system, has been confirmed by X-ray crystallography[1].
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| CAS Number | 117458-35-2 |
| Molecular Formula | C₂₄H₂₉ClO₈ |
| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
| InChI | InChI=1S/C24H29ClO8/c1-11-16(13(27)6-14(32-5)17(11)25)20(29)33-15-8-22(4)18-19(28)21(2,3)10-23(18,30)7-12(9-26)24(15,22)31/h6-7,9,15,18-19,27-28,30-31H,8,10H2,1-5H3/t15-,18-,19-,22-,23+,24+/m1/s1 |
| InChIKey | RCBZBPPFXBBNCD-IQEKTTGQSA-N |
| Canonical SMILES | CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3--INVALID-LINK--O)O)C=O)O)C |
| PubChem CID | 189493 |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 480.9 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 4 |
| Exact Mass | 480.1550956 |
| Monoisotopic Mass | 480.1550956 |
| Topological Polar Surface Area | 134 Ų |
| Heavy Atom Count | 33 |
Biological Activity
This compound has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines.
Table 3: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| CCRF-CEM | Leukemia | 14.75[2] |
| CEM | Leukemia | 49.6[3][4] |
| HT-29 | Colorectal Adenocarcinoma | 85.6[3][4] |
| KB3.1 | Cervical Carcinoma | 19.8[5] |
| L929 | Murine Fibroblast | 37.5[5] |
Antimicrobial Activity
This compound exhibits inhibitory activity against both bacterial and fungal pathogens.
Table 4: Antimicrobial Activity of this compound
| Organism | Type | Activity (MIC) |
| Escherichia coli | Gram-negative Bacteria | 1.0 µg[3][4] |
| Candida albicans | Fungus | 3.0 µg[3][4] |
| Bacillus subtilis (DSM 10) | Gram-positive Bacteria | 33.3 µg/mL[5] |
| Mucor hiemalis | Fungus | >33.3 µg/mL[5] |
| Bacillus cereus (ATCC10702) | Gram-positive Bacteria | Active at 100 µ g/disk [3][4] |
| Bacillus subtilis (ATCC6633) | Gram-positive Bacteria | Active at 100 µ g/disk [3][4] |
Experimental Protocols
Isolation of this compound from Armillaria mellea
The following protocol is a general representation based on methods for isolating melleolides from Armillaria species[5].
-
Fermentation and Extraction:
-
Cultures of Armillaria mellea are grown in a suitable liquid medium.
-
The fungal cultures are crushed and macerated in methanol and subjected to ultrasonication for two hours.
-
The methanolic extract is filtered and concentrated under reduced pressure.
-
The resulting crude extract is suspended in distilled water and partitioned sequentially with hexane and ethyl acetate.
-
The ethyl acetate fraction, containing the melleolides, is evaporated to dryness.
-
-
Chromatographic Purification:
-
The ethyl acetate crude extract is subjected to purification using reversed-phase column chromatography (e.g., Luna C18, 250 x 21.2 mm, 5 µm).
-
A gradient elution system of acetonitrile and water is employed. For example, a gradient of 5% acetonitrile increasing to 100% over 19 minutes, held at 100% for 10 minutes, then returning to 5%.
-
Semi-pure fractions containing this compound are collected based on UV-Vis detection (190–360 nm).
-
Further purification of the relevant fractions is achieved using isocratic elution on the same column with an appropriate methanol-water mixture (e.g., 75% methanol) to yield pure this compound[5].
-
Structural Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic methods[5].
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are employed to establish the connectivity and stereochemistry of the molecule.
-
X-ray Crystallography: The absolute configuration of this compound was definitively established through single-crystal X-ray crystallographic analysis[3][4].
Antimicrobial Assay Protocol
The Minimum Inhibitory Concentrations (MICs) are determined using a serial dilution assay in 96-well microtiter plates[5].
-
A stock solution of this compound is prepared in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.
-
Serial dilutions of the compound are prepared in the microtiter plates.
-
The wells are inoculated with a standardized suspension of the test microorganism (e.g., Bacillus subtilis or Mucor hiemalis).
-
Positive controls (e.g., oxytetracycline for bacteria, nystatin for fungi) and negative controls (solvent only) are included.
-
The plates are incubated under appropriate conditions for the respective microorganism.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Cytotoxicity Assay Protocol
The cytotoxic activity of this compound is assessed against mammalian cell lines using standard methods[5].
-
Human cancer cell lines (e.g., KB3.1, L929) are cultured in appropriate media and conditions.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
Caption: Workflow for the isolation, characterization, and bioactivity screening of this compound.
References
- 1. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and cytotoxicity of arnamial and related fungal sesquiterpene aryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Fungal Protoilludane Sesquiterpenoid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
An In-depth Technical Guide on the Potential Biological Activities of Melledonal C
For: Researchers, Scientists, and Drug Development Professionals
Introduction:
Melledonal C is a sesquiterpenoid aryl ester isolated from fungi of the genus Armillaria, notably Armillaria mellea. Sesquiterpenoid aryl esters from Armillaria species are a class of natural products known for their diverse biological activities, including antibacterial, antifungal, and cytotoxic effects. This document provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its cytotoxic properties. Due to the limited specific research on this compound, this guide synthesizes the available data and provides context based on related compounds and general experimental methodologies.
Quantitative Data Presentation
The primary biological activity reported for this compound is its cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cell Type | Activity | IC50 (µM) | Reference |
| KB-3.1 | Human cervical carcinoma | Cytotoxic | 19.8 | [1] |
| L929 | Murine fibroblast | Cytotoxic | 37.5 | [1] |
| CCRF-CEM | Human lymphoblastic leukemia | Cytotoxic | 14.75 | [2] |
Table 1: Summary of Reported Cytotoxic Activities of this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed experimental protocols for the cytotoxic evaluation of this compound are not extensively published. However, based on the cell lines used and standard practices for assessing cytotoxicity of natural products, a representative protocol can be outlined. The following describes a plausible methodology for determining the IC50 values reported in Table 1.
In Vitro Cytotoxicity Assay (General Protocol)
This protocol is a standard representation and may not reflect the exact conditions used in the cited studies.
1. Cell Culture and Maintenance:
-
Cell Lines: KB-3.1 (human cervical carcinoma), L929 (murine fibroblast), and CCRF-CEM (human lymphoblastic leukemia) cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Preparation of Test Compound:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for testing. The final DMSO concentration in the culture wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
3. Cytotoxicity Assay (e.g., MTT Assay):
-
Cell Seeding: Adherent cells (KB-3.1, L929) are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight. Suspension cells (CCRF-CEM) are seeded at a similar density immediately before adding the test compound.
-
Compound Treatment: The culture medium is replaced with fresh medium containing the various concentrations of this compound. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. The cytotoxic effects of other sesquiterpenoid aryl esters from Armillaria have been attributed to the induction of apoptosis. However, whether this compound acts through a similar mechanism requires further investigation.
Given the lack of specific data on this compound's mechanism, a diagram illustrating a general workflow for investigating its cytotoxic effects is provided below.
Caption: General workflow for investigating the cytotoxic properties of this compound.
The available data, although limited, indicates that this compound possesses cytotoxic activity against several cancer cell lines. This positions it as a compound of interest for further investigation in the context of anticancer drug discovery. Future research should focus on:
-
Broad-spectrum Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines to determine its selectivity and potency.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.
-
Signaling Pathway Analysis: Identifying the specific intracellular signaling pathways that are modulated by this compound. This could involve examining key pathways often implicated in cancer, such as the MAPK and NF-κB pathways.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for evaluating its potential as a lead compound for the development of new therapeutic agents.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Melledonal C, a naturally occurring sesquiterpenoid aryl ester, and its related compounds and derivatives. This document consolidates available data on their biological activities, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.
Core Compound: this compound
This compound is a sesquiterpenoid aryl ester that has been isolated from fungi of the Armillaria genus, specifically Armillaria mellea and Armillaria heimii.[1] It belongs to a larger class of compounds known as melleolides, which are characterized by a protoilludane sesquiterpenoid core esterified with an orsellinic acid derivative.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₉ClO₈ |
| Molecular Weight | 480.9 g/mol |
| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate |
| CAS Number | 117458-35-2 |
Related Compounds and Derivatives
A variety of structurally related sesquiterpenoid aryl esters have been isolated from Armillaria species. These compounds, often referred to as melleolides, share the same core structure but differ in their substitution patterns. This structural diversity contributes to a range of biological activities.
Biological Activity
This compound and its related compounds have demonstrated a range of biological activities, most notably cytotoxic and antibacterial effects.
Cytotoxic Activity
Several melleolides, including this compound, have been evaluated for their cytotoxic effects against various cancer cell lines. The available data indicates that these compounds can inhibit the growth of cancer cells with varying degrees of potency.
Table 1: Cytotoxic Activity of this compound and Related Compounds (IC₅₀ values)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | CCRF-CEM (human lymphoblastic leukemia) | 14.75 |
| Arnamial | Jurkat T cells | 3.9 |
| MCF-7 (human breast adenocarcinoma) | 15.4 | |
| CCRF-CEM | 8.9 | |
| HCT-116 (human colorectal carcinoma) | 10.7 | |
| Melleolide | HepG2 (human liver cancer) | 4.95 (µg/mL) |
| 5'-methoxyarmillane | MDCK II (canine kidney) | 44.1 |
| Calu-3 (human lung cancer) | 34.9 |
Antibacterial Activity
The melleolide class of compounds is known for its antibacterial properties, particularly against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, data for related compounds highlights their potential as antimicrobial agents.
Table 2: Antibacterial Activity of a Related Melleolide (5'-methoxyarmillane)
| Compound | Bacterial Strain | MIC (µM) |
| 5'-methoxyarmillane | Mycobacterium tuberculosis | 18.4 |
| Mycobacterium smegmatis | 36.8 |
Mechanism of Action and Signaling Pathways
Recent studies have begun to elucidate the mechanism of action of melleolides. It has been demonstrated that these compounds can inhibit the 5-lipoxygenase (5-LO) pathway.[2] 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The α,β-unsaturated aldehyde moiety present in many melleolides acts as a Michael acceptor, allowing for covalent interaction with cysteine residues on the 5-LO enzyme, thereby inhibiting its activity.[2]
Below is a diagram illustrating the proposed mechanism of 5-LO inhibition by melleolides.
Caption: Melleolide inhibition of 5-LO via covalent modification.
The biosynthesis of melleolides themselves involves a complex pathway starting from farnesyl diphosphate. This pathway includes cyclization to form the protoilludane core, followed by a series of enzymatic modifications.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Melledonal C
Melledonal C is a sesquiterpenoid natural product that has been isolated from fungi of the Armillaria genus, notably Armillaria mellea and Armillaria heimii.[1] This compound, with the chemical formula C24H29ClO8, belongs to the protoilludane class of sesquiterpenoids and has demonstrated biological activities, including cytotoxicity against certain cancer cell lines.[1][2][3] These application notes provide a comprehensive protocol for the extraction and purification of this compound for research and drug development purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing appropriate extraction and purification strategies.
| Property | Value | Source |
| Molecular Formula | C24H29ClO8 | [1] |
| Molecular Weight | 480.9 g/mol | [1] |
| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate | [1] |
| CAS Number | 117458-35-2 | [1] |
Experimental Protocols
The following protocols are based on established methodologies for the isolation of sesquiterpenoids from fungal cultures.[2][4]
Fungal Fermentation
Objective: To cultivate Armillaria mellea under conditions that promote the production of this compound.
Materials:
-
Armillaria mellea strain (e.g., BCRC 36361)[2]
-
Synthetic culture medium (1.0% glucose, 1.0% oat powder, 0.1% peptone, 0.1% yeast extract, pH 4.5)[2]
-
2-L Hinton flasks[2]
-
Rotary shaker[2]
-
Autoclave
Procedure:
-
Prepare the synthetic culture medium and sterilize it by autoclaving.
-
Inoculate 1 L of the sterile medium with the Armillaria mellea strain.[2]
-
Incubate the culture in a 2-L Hinton flask at 25 °C on a rotary shaker at 120 rpm for six days.[2]
-
For larger-scale production, the fermentation process can be scaled up to 20-ton fermenters and incubated for 10 days.[5]
Extraction of this compound
Objective: To extract the crude secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Fermented culture of Armillaria mellea
-
Ethanol (EtOH) or Chloroform (CHCl3)
-
Filter paper
-
Rotary evaporator
-
Separatory funnel
Procedure:
Method A: Ethanol Extraction of Mycelium [2]
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium with ethanol.
-
Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Method B: Chloroform Extraction of Culture Filtrate [4]
-
Separate the culture liquid filtrate from the mycelium.
-
Adjust the pH of the filtrate to 3.0.[4]
-
Perform a triple extraction of the filtrate with chloroform in a separatory funnel.[4]
-
Combine the chloroform extracts and concentrate using a rotary evaporator to yield the crude extract.
Purification of this compound
Objective: To isolate and purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract containing this compound
-
Silica gel for column chromatography
-
Silica gel F254 plates for Thin Layer Chromatography (TLC)[4]
-
Solvents for chromatography (e.g., chloroform, methanol, acetone, 25% ammonia)[4]
-
Glass column for chromatography
-
Fraction collector
-
UV lamp for TLC visualization
-
Phosphomolybdic acid or FeCl3 spray reagent for TLC visualization[4]
Procedure:
Step 3.1: Thin Layer Chromatography (TLC) Analysis
-
Analyze the crude extract by TLC to determine the optimal solvent system for separation.
-
Spot the crude extract onto a silica gel F254 plate.
-
Develop the plate in a TLC chamber using solvent systems such as:
-
Visualize the separated compounds under UV light (254 nm and 366 nm) and by spraying with phosphomolybdic acid or FeCl3 solution.[4]
Step 3.2: Column Chromatography
-
Pack a glass column with silica gel suspended in the chosen non-polar solvent.
-
Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The choice of solvents will be guided by the TLC analysis.
-
Collect the fractions using a fraction collector.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Pool the fractions containing pure this compound and concentrate them to obtain the purified compound.
Visualizations
Experimental Workflow
References
- 1. This compound | C24H29ClO8 | CID 189493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three New Sesquiterpene Aryl Esters from the Mycelium of Armillaria mellea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secondary metabolites of six Siberian and Crimean Armillaria species and their in vitro phytotoxicity to pine, larch and poplar. iForest - Biogeosciences and Forestry 15: 38-46 (2022) . [iforest.sisef.org]
- 5. Armillaria mellea Mycelia Alleviate PM2.5-Induced Pulmonary Inflammation in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Meldonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) is a clinically used anti-ischemic drug that has also been classified as a metabolic modulator by the World Anti-Doping Agency (WADA) and included on its list of prohibited substances.[1][2] Its high polarity and permanent charge present unique challenges for its extraction and chromatographic analysis.[1][3] Consequently, robust and sensitive analytical methods are crucial for its quantification in various biological matrices for both clinical monitoring and anti-doping control.
This document provides detailed application notes and protocols for the quantitative analysis of Meldonium, with a primary focus on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. An overview of Gas Chromatography-Mass Spectrometry (GC-MS) as a potential, though less common, analytical approach is also discussed.
Analytical Methods Overview
The quantification of Meldonium is predominantly achieved using LC-MS/MS due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently the method of choice for chromatographic separation.[4] Simpler "dilute-and-shoot" methods are often employed for urine samples, while plasma samples typically require protein precipitation.[1][3][5]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Meldonium quantification in human plasma and urine.
Table 1: UPLC-MS/MS and HPLC-MS/MS Methods for Meldonium Quantification in Human Plasma
| Parameter | UPLC-MS/MS | HPLC-MS/MS |
| Linearity Range | 10 - 6000 ng/mL[3] | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 47.70 ng/mL |
| Accuracy (%) | Within ±15% of nominal concentration | 95.5% at LLOQ |
| Precision (% RSD) | < 7.1%[4] | < 7.7% |
| Recovery (%) | 87.5%[4] | 93.1% - 100.2% |
| Internal Standard | Carbachol[4], Triethanolamine | Not Specified |
Table 2: UPLC-MS/MS and HPLC-MS/MS Methods for Meldonium Quantification in Human Urine
| Parameter | UPLC-MS/MS[4] | HPLC-HRMS[3] |
| Linearity Range | 0.50 - 600.00 µg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.50 µg/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | 50 ng/mL[3] |
| Accuracy (%) | Not Specified | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified |
| Internal Standard | Carbachol[4] | Meldonium-D3 |
Experimental Protocols
Protocol 1: UPLC-MS/MS for the Quantification of Meldonium in Human Plasma
This protocol is based on a validated method for the bioequivalence study of Meldonium.
1. Materials and Reagents
-
Meldonium reference standard
-
Internal Standard (IS), e.g., Triethanolamine (TEtA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 900 µL of methanol for protein precipitation.
-
Vortex again for 1 minute.
-
Centrifuge at 20,000 rpm for 15 minutes.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Add 600 µL of the mobile phase to the vial.
-
Cap the vial, vortex, and inject 5 µL into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC BEH HILIC (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 200 mM formic acid (pH adjusted to 3.0 with ammonium hydroxide) in water (70:30, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Meldonium: m/z 147.1 -> 58.1[5]
-
TEtA (IS): m/z 150.1 -> 132.1 (example transition)
-
4. Method Validation The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.
Protocol 2: HPLC-MS/MS for the Quantification of Meldonium in Human Urine
This protocol utilizes a "dilute-and-shoot" approach, which is common for urine samples due to the lower matrix effects compared to plasma.[1][3][5]
1. Materials and Reagents
-
Meldonium reference standard
-
Internal Standard (IS), e.g., Meldonium-D3
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
Human urine
2. Sample Preparation
-
Thaw urine samples at room temperature.
-
Centrifuge the urine sample to pellet any particulate matter.
-
In a microcentrifuge tube, dilute an aliquot of the urine supernatant with a solution of acetonitrile and water containing the internal standard. A common dilution factor is 1:10.
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial.
-
Inject an aliquot into the HPLC-MS/MS system.
3. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Nucleodur C18 Pyramid (50 x 2 mm, 3 µm)
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water with 0.1% glacial acetic acid
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10-20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Meldonium: m/z 147.1 -> 58.1, 147.1 -> 59.1, 147.1 -> 132.1[5]
-
Meldonium-D3 (IS): m/z 150.1 -> 61.1 (example transition)
-
4. Method Validation The method should be validated for specificity, linearity, LLOQ, accuracy, precision, and stability in urine.
Alternative Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique, but its application to polar and non-volatile compounds like Meldonium requires a chemical derivatization step to increase volatility and thermal stability. While specific validated methods for Meldonium derivatization for GC-MS analysis are not widely reported in the literature, the general principles of derivatization would apply.
Derivatization Principle for GC-MS Analysis of Meldonium
The primary functional groups in Meldonium available for derivatization are the carboxylate and the quaternary ammonium group. Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.
Potential Derivatization Agents:
-
Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents would react with the carboxylate group of Meldonium to form a more volatile trimethylsilyl (TMS) ester.
General Derivatization Protocol (to be optimized and validated):
-
Sample Extraction: An initial extraction of Meldonium from the biological matrix would be necessary.
-
Drying: The extracted sample must be completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen.
-
Derivatization Reaction:
-
Add the silylation reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine, acetonitrile) to the dried extract.
-
Heat the mixture (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
-
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
It is crucial to note that any GC-MS method for Meldonium would require thorough development and validation to ensure its accuracy, precision, and reliability for quantitative analysis.
References
"Melledonal C" in vitro assay development
Application Notes and Protocols for "Melledonal C": An In Vitro Analysis of a Novel NF-κB Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of this compound, a novel small molecule inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases, making it a key target for therapeutic development.[1][2] These protocols outline methods to assess the cytotoxicity of this compound and to quantify its inhibitory effect on the NF-κB pathway through reporter gene assays and Western blot analysis of key signaling intermediates.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a novel compound identified through high-throughput screening for inhibitors of the TNF-α-induced NF-κB signaling pathway.[3] The NF-κB family of transcription factors plays a pivotal role in regulating genes involved in inflammation, immunity, and cell survival.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[4] This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[5] this compound is hypothesized to interfere with this cascade, preventing NF-κB nuclear translocation and subsequent gene activation.
NF-κB Signaling Pathway and Proposed Inhibition by this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound.
Caption: Canonical NF-κB pathway with this compound inhibition.
Application Note 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.[7] Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[7][9]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HEK293 | This compound | 24 | > 100 |
| HeLa | This compound | 24 | > 100 |
| Jurkat | This compound | 24 | 85.6 |
| RAW 264.7 | This compound | 24 | > 100 |
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Application Note 2: NF-κB Reporter Assay
Principle: This assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing NF-κB binding sites.[10][11] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase.[12] The amount of light produced upon addition of the luciferase substrate is proportional to the level of NF-κB transcriptional activity.[11]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.
-
Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[13] Include an unstimulated control.
-
Cell Lysis: Wash the cells once with PBS and then add 20-30 µL of passive lysis buffer to each well.[13][14] Incubate for 15 minutes at room temperature with gentle shaking.[13]
-
Luminescence Measurement: Transfer 10 µL of the cell lysate to an opaque 96-well plate.[11] Use a dual-luciferase assay system. First, inject the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second luminescence.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the NF-κB activity as a percentage of the stimulated vehicle control.
Data Presentation: Inhibition of NF-κB Activity by this compound
| This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Unstimulated) | 105 ± 15 | - |
| 0 (TNF-α Stimulated) | 5450 ± 320 | 0 |
| 0.1 | 4125 ± 280 | 24.3 |
| 1 | 2250 ± 190 | 58.7 |
| 10 | 550 ± 65 | 89.9 |
| 25 | 210 ± 30 | 96.1 |
NF-κB Reporter Assay Workflow
Caption: Workflow for the NF-κB dual-luciferase reporter assay.
Application Note 3: Western Blot Analysis of IκBα Phosphorylation
Principle: A key step in the canonical NF-κB pathway is the phosphorylation of IκBα at Ser32 and Ser36, which targets it for degradation.[15] Western blotting using a phospho-specific antibody can be used to detect the levels of phosphorylated IκBα (p-IκBα), providing a direct measure of the activation state of the upstream IKK complex.[16] A decrease in p-IκBα levels in the presence of an inhibitor indicates a blockade of the signaling cascade.[4]
Experimental Protocol: Western Blot for Phospho-IκBα
-
Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate and grow to 80-90% confluency. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15 minutes) to induce maximal IκBα phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total IκBα or a housekeeping protein like GAPDH.
Data Presentation: Effect of this compound on IκBα Phosphorylation
| Treatment | This compound (µM) | p-IκBα / Total IκBα (Densitometry Ratio) |
| Unstimulated | 0 | 0.15 |
| TNF-α | 0 | 1.00 (Reference) |
| TNF-α | 1 | 0.62 |
| TNF-α | 10 | 0.21 |
| TNF-α | 25 | 0.08 |
Western Blot Workflowdot
References
- 1. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. mdpi.com [mdpi.com]
- 16. Western blotting and phosphorylation assay [bio-protocol.org]
Application Notes and Protocols for Cell-Based Screening of Melledonal C
Introduction
Melledonal C is a natural product isolated from the fungus Trichoderma harzianum.[1][2][3] While the specific biological activities of this compound are not extensively characterized in publicly available literature, natural products from fungal sources are a rich source of bioactive compounds with potential therapeutic applications, including cytotoxic, anti-inflammatory, and antioxidant effects.[2][4] These application notes provide a comprehensive framework of cell-based assays to screen for the cytotoxic, antioxidant, and anti-inflammatory activities of this compound. The protocols are designed for researchers in drug discovery and development to elucidate the compound's mechanism of action.
Initial Cytotoxicity Assessment
Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic concentration range. This information is essential for designing subsequent experiments to ensure that the observed effects are not a result of cell death. A common method for assessing cytotoxicity is the MTT assay.
Table 1: Summary of Cytotoxicity Data for this compound
| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |
| (Example) HeLa | MTT | 24 | [Insert Data] |
| (Example) RAW 264.7 | MTT | 24 | [Insert Data] |
| (Example) HepG2 | LDH | 48 | [Insert Data] |
Note: The table above is a template. Researchers should populate it with their experimental data.
Protocol 1: MTT Cytotoxicity Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Natural products are a promising source for the discovery of new anti-inflammatory agents. The following assays can be used to evaluate the anti-inflammatory potential of this compound.
Table 2: Summary of Anti-inflammatory Activity Data for this compound
| Cell Line | Inflammatory Stimulus | Biomarker Measured | Assay Type | Inhibition (%) at X µM | IC50 (µM) |
| (Example) RAW 264.7 | LPS | Nitric Oxide (NO) | Griess Assay | [Insert Data] | [Insert Data] |
| (Example) THP-1 | LPS | TNF-α | ELISA | [Insert Data] | [Insert Data] |
| (Example) HUVEC | TNF-α | IL-6 | ELISA | [Insert Data] | [Insert Data] |
Note: This table is a template for recording experimental findings.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS (from E. coli)
-
This compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production by this compound.
Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells.
Materials:
-
Appropriate cell line (e.g., THP-1 monocytes differentiated into macrophages, or primary human endothelial cells like HUVECs).[5]
-
Inflammatory stimulus (e.g., LPS for macrophages, TNF-α for endothelial cells).[5][6]
-
This compound stock solution
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well plates for cell culture and ELISA
Procedure:
-
Seed and differentiate cells as required in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate inflammatory agent for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Determine the inhibitory effect of this compound on cytokine production.
Screening for Antioxidant Activity
Oxidative stress is involved in the pathogenesis of many diseases. Assays to evaluate the antioxidant potential of this compound can provide insight into its protective mechanisms.
Table 3: Summary of Antioxidant Activity Data for this compound
| Assay Type | Cell Line | Oxidative Stress Inducer | Parameter Measured | Activity/IC50 |
| Cellular Antioxidant Activity (CAA) Assay | (Example) HepG2 | AAPH | DCF Fluorescence | [Insert Data] |
| Nrf2 Activation Assay | (Example) ARE-Luciferase Reporter Cell Line | None | Luciferase Activity | [Insert Data] |
Note: This table should be filled with the results obtained from the antioxidant assays.
Protocol 4: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.[7][8]
Materials:
-
Adherent cell line (e.g., HepG2)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
This compound stock solution
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black microplate and incubate until confluent.
-
Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add different concentrations of this compound and a known antioxidant (e.g., quercetin) as a positive control.
-
Add AAPH (600 µM) to induce oxidative stress.
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculate the area under the curve and determine the CAA units for this compound.
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is important to investigate its effects on key signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[9][10] Inhibition of NF-κB activation is a key target for anti-inflammatory drugs.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in cellular responses to a wide range of stimuli, including inflammation.[11][12][13] The three main MAPK families are ERK, JNK, and p38.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Nrf2 Antioxidant Response Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[14][15] Activation of Nrf2 leads to the expression of antioxidant enzymes.
Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.
Protocol 5: NF-κB Reporter Assay
This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[16][17][18]
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete culture medium
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Perform the luciferase assay according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity.
Protocol 6: Western Blot Analysis of MAPK Phosphorylation
This protocol assesses the activation of MAPK pathways by detecting the phosphorylated forms of key proteins (e.g., p38, JNK, ERK).
Materials:
-
Cell line of interest
-
This compound and inflammatory stimulus
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound and/or an inflammatory stimulus.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the effect of this compound on MAPK activation.
Experimental Workflow
The following diagram illustrates a logical workflow for screening the biological activities of this compound.
Caption: A streamlined workflow for the comprehensive screening of this compound.
References
- 1. This compound | C24H29ClO8 | CID 189493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 13. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Antifungal Activity Testing of Melledonal C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melledonal C is a sesquiterpenoid natural product isolated from the fungus Armillaria mellea. Sesquiterpenoids are a class of organic compounds known for a wide range of biological activities, including antimicrobial properties. Preliminary studies have indicated that this compound possesses antifungal activity, making it a compound of interest for further investigation and potential development as a novel antifungal agent.
These application notes provide a summary of the known antifungal activity of this compound, along with detailed protocols for its evaluation against various fungal species. The provided methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₉ClO₈ |
| Molecular Weight | 480.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. |
Known Antifungal Activity of this compound
The currently available data on the antifungal activity of this compound is limited but promising. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) value.
| Fungal Species | MIC (µg/mL) | Test Method | Reference |
| Candida albicans | 1.0 | Bioautographic Assay | [1] |
| Mucor hiemalis | Not significant | Not specified | [2] |
Note: The MIC value against Candida albicans was determined using a bioautographic assay, which is a qualitative to semi-quantitative method. Further quantitative testing using standardized broth microdilution or agar dilution methods is highly recommended to confirm this activity and establish a precise MIC.
Postulated Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, many sesquiterpenoids are known to exert their antifungal effects by disrupting the fungal cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Another potential mechanism for antifungal agents is the inhibition of critical enzymes involved in cell wall synthesis or other essential metabolic pathways. Further research is required to determine the specific molecular targets of this compound in fungal cells.
Caption: Postulated mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound. These are based on the widely accepted broth microdilution methods.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (e.g., Candida spp.)
This protocol is adapted from CLSI document M27 and EUCAST definitive document E.Def 7.3.2.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate), buffered with MOPS to pH 7.0
-
Sterile 96-well U-bottom microtiter plates
-
Fungal inoculum (standardized to 0.5-2.5 x 10³ CFU/mL)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
-
Sterile DMSO (for solvent control)
-
Spectrophotometer or microplate reader (530 nm)
-
Incubator (35°C)
2. Preparation of Fungal Inoculum:
-
Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to obtain fresh, actively growing colonies.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve the final working concentration of 0.5-2.5 x 10³ CFU/mL.
3. Preparation of Microdilution Plates:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.
-
Ensure the final concentration of DMSO in each well does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. Prepare a solvent control well containing the highest concentration of DMSO used.
-
Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted this compound.
-
Include a positive control well (inoculum with a known antifungal like fluconazole) and a growth control well (inoculum with medium only). A sterility control well (medium only) should also be included.
4. Incubation and Reading of Results:
-
Cover the microtiter plates and incubate at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at 530 nm.
Caption: Workflow for yeast antifungal susceptibility testing.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Molds) (e.g., Aspergillus spp.)
This protocol is adapted from CLSI document M38.
1. Materials:
-
Same as for yeast testing, with the addition of sterile Tween 20 (0.05%).
-
Fungal inoculum (conidia or sporangiospores) standardized to 0.4-5 x 10⁴ CFU/mL.
2. Preparation of Fungal Inoculum:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to match a 0.5 McFarland standard.
-
Perform a viable plate count to confirm the final inoculum concentration is within the target range of 0.4-5 x 10⁴ CFU/mL.
3. Preparation of Microdilution Plates and Incubation:
-
The procedure for preparing the microdilution plates is the same as for yeasts.
-
Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the specific mold being tested.
4. Reading of Results:
-
For most antifungal agents, the MIC is determined as the lowest concentration that shows complete inhibition of growth. This can be assessed visually.
References
Application Notes & Protocols: Cytotoxicity of Melledonal C on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melledonal C is a novel natural product with putative anti-cancer properties. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The following sections detail standardized assays to determine cell viability and elucidate potential mechanisms of action through signaling pathway analysis. The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Data Presentation: Summary of Cytotoxic Activity
Effective evaluation of a novel compound requires quantitative assessment of its cytotoxic potential across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] The following tables present hypothetical IC50 values for this compound against a panel of common cancer cell lines after 48 hours of treatment.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 32.5 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 22.1 |
| PC-3 | Prostate Cancer | 45.7 |
Table 2: Comparative Cytotoxicity of this compound and Doxorubicin (Positive Control)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 15.2 | 0.8 |
| A549 | 32.5 | 1.2 |
| HCT116 | 18.9 | 0.5 |
Experimental Protocols
Cell Culture
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, A549, HCT116) from a certified cell bank.
-
Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Visualization of Methodologies and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for Cytotoxicity Assessment of this compound.
Potential Signaling Pathways Affected by this compound
Natural products often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be affected by this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[7] It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[8][9]
Caption: Hypothetical Model of this compound-induced Apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation.[10][11] Its overactivation is common in many cancers.[11]
Caption: Potential Inhibition of the PI3K/Akt Pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Postulated Inhibition of the MAPK/ERK Pathway by this compound.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.ee]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying the Mechanism of Action of Meldonium ("Melledonal C")
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldonium, also known by its trade name Mildronate, is a compound that has garnered significant attention for its metabolic modulating properties. Initially developed for its potential cardiovascular and neurological benefits, its mechanism of action centers on the regulation of cellular energy metabolism. These application notes provide a comprehensive overview of the key molecular targets of Meldonium and detailed protocols for investigating its effects, catering to researchers and professionals in drug development.
Primary Mechanism of Action: Inhibition of Carnitine Biosynthesis
Meldonium's principal mechanism of action is the inhibition of gamma-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step in the biosynthesis of L-carnitine.[1][2] By acting as a structural analog of the BBOX substrate, gamma-butyrobetaine (GBB), Meldonium competitively inhibits this enzyme.[2] This leads to a decrease in the endogenous levels of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] Consequently, this inhibition of fatty acid oxidation prompts a metabolic shift towards glycolysis, a more oxygen-efficient pathway for ATP production.[3][4] This shift is considered a key contributor to its cardioprotective effects, particularly under ischemic conditions.[4]
Secondary Mechanisms of Action
Beyond its primary effect on BBOX, Meldonium has been shown to influence other cellular processes:
-
Inhibition of Organic Cation Transporter 2 (OCTN2): Meldonium can inhibit the OCTN2 transporter, which is responsible for the uptake and reabsorption of L-carnitine in various tissues, including the kidneys.[2][5][6] This further contributes to the reduction of systemic L-carnitine levels.
-
Modulation of Nitric Oxide (NO) Synthesis: Some studies suggest that esters of Meldonium may induce vasodilation through the production of nitric oxide (NO), although the direct effect of Meldonium on nitric oxide synthase (NOS) activity requires further investigation.[3][7]
-
Gene Expression: Meldonium treatment has been associated with increased expression of genes involved in mitochondrial biogenesis and function, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).
Data Presentation: Quantitative Effects of Meldonium
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of Meldonium.
Table 1: Inhibition of Gamma-Butyrobetaine Hydroxylase (BBOX) by Meldonium Analog
| Compound | Target | IC50 | Source |
| Methyl-GBB (Meldonium Analog) | γ-butyrobetaine dioxygenase (BBOX) | 3 µM | [8] |
Table 2: In Vivo Effects of Meldonium on Carnitine and Gamma-Butyrobetaine (GBB) Levels in Rodents
| Species | Tissue/Fluid | Meldonium Dose & Duration | Change in L-Carnitine | Change in GBB | Source |
| Mice | Plasma | 400 mg/kg for 14 days | Significant decrease | ~3-fold increase | [8] |
| Mice | Heart | 400 mg/kg for 14 days | Significant decrease | Significant increase | [8] |
| Mice | Muscle | 400 mg/kg for 14 days | ~34-fold decrease | ~2-fold increase | [8] |
| Rats | Heart | 100 mg/kg for 14 days | 69% decrease | 6-fold increase | [9] |
Table 3: Effects of Meldonium on Fatty Acid Metabolism in Rodents
| Species | Tissue | Meldonium Dose & Duration | Effect on Fatty Acid Metabolism | Source |
| Rats | Heart | 100 mg/kg for 14 days | 27% decrease in CPT-I-dependent mitochondrial respiration | [9] |
Table 4: Effects of Meldonium on Plasma L-Carnitine in Humans
| Study Population | Meldonium Dose & Duration | Change in Plasma L-Carnitine | Source |
| Healthy Volunteers | 500 mg, twice daily for 4 weeks | 18% decrease | [2][10] |
Experimental Protocols
Protocol 1: In Vitro Gamma-Butyrobetaine Hydroxylase (BBOX) Inhibition Assay (Tritium Release Method)
This protocol is adapted from the principles of tritium release assays used to measure BBOX activity.[9][11]
1. Materials:
- Recombinant human BBOX enzyme
- [2,3-³H]-gamma-butyrobetaine (radiolabeled substrate)
- Unlabeled gamma-butyrobetaine (for standard curve)
- Meldonium or other test compounds
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM ascorbate, 0.1 mM FeSO₄, 4 mM α-ketoglutarate
- Dowex 50W-X8 resin (H+ form)
- Scintillation cocktail
- Scintillation counter
2. Procedure:
- Prepare a reaction mixture containing assay buffer, cofactors, and the BBOX enzyme.
- Add varying concentrations of Meldonium or the test compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.
- Initiate the enzymatic reaction by adding the radiolabeled substrate, [2,3-³H]-gamma-butyrobetaine.
- Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
- To separate the tritiated water ([³H]₂O) produced from the unreacted radiolabeled substrate, pass the reaction mixture through a column containing Dowex 50W-X8 resin. The positively charged [2,3-³H]-gamma-butyrobetaine will bind to the resin, while the neutral [³H]₂O will flow through.
- Collect the eluate and mix it with a scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound compared to a control reaction without the inhibitor.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Fatty Acid Oxidation Assay (Radiolabeled Palmitate)
This protocol is based on established methods for measuring fatty acid oxidation in cultured cells.[1][8][12][13]
1. Materials:
- Cell line of interest (e.g., cardiomyocytes, hepatocytes)
- Cell culture medium (e.g., DMEM)
- [9,10-³H]-palmitic acid or [1-¹⁴C]-palmitic acid
- Fatty acid-free bovine serum albumin (BSA)
- L-carnitine
- Meldonium or other test compounds
- Krebs-Ringer buffer
- Scintillation cocktail
- Scintillation counter
2. Procedure:
- Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
- Prepare the radiolabeled palmitate-BSA conjugate by dissolving the radiolabeled palmitic acid in ethanol and then complexing it with fatty acid-free BSA in Krebs-Ringer buffer.
- Pre-treat the cells with varying concentrations of Meldonium or the test compound for a specified period (e.g., 24 hours).
- Wash the cells with PBS and then incubate them with the reaction mixture containing the radiolabeled palmitate-BSA conjugate and L-carnitine in serum-free medium.
- Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
- To measure the production of tritiated water (from ³H-palmitate) or ¹⁴CO₂ (from ¹⁴C-palmitate) as a measure of fatty acid oxidation:
- For ³H-palmitate: Collect the incubation medium and separate the tritiated water from the unoxidized palmitate using a method like perchloric acid precipitation followed by column chromatography or by using a commercially available separation system. Measure the radioactivity in the aqueous phase.
- For ¹⁴C-palmitate: Use a sealed incubation system with a center well containing a CO₂ trapping agent (e.g., NaOH or filter paper soaked in a trapping solution). After incubation, acidify the medium to release the dissolved ¹⁴CO₂, which will be trapped. Measure the radioactivity in the trapping agent.
- Normalize the fatty acid oxidation rate to the protein content of the cells in each well.
- Compare the fatty acid oxidation rates in Meldonium-treated cells to untreated control cells.
Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay in Endothelial Cells (Griess Reagent Method)
This protocol describes a common method to assess NOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium.[10][14][15]
1. Materials:
- Endothelial cells (e.g., HUVECs)
- Cell culture medium
- Meldonium or other test compounds
- Phosphate-buffered saline (PBS)
- Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
- Sodium nitrite (for standard curve)
- Microplate reader
2. Procedure:
- Seed endothelial cells in a multi-well plate and grow them to confluency.
- Treat the cells with varying concentrations of Meldonium or the test compound for the desired duration. Include a positive control (e.g., a known NOS activator like acetylcholine or bradykinin) and a negative control (untreated cells).
- After the treatment period, collect the cell culture supernatant.
- Prepare a standard curve of sodium nitrite in the same culture medium.
- In a new 96-well plate, add a specific volume of the collected supernatants and the nitrite standards.
- Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
- Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
- Calculate the nitrite concentration in the samples using the standard curve.
- Normalize the nitrite production to the cell number or protein concentration in each well.
- Compare the nitrite levels in Meldonium-treated cells to the control cells to assess the effect on NO production.
Visualizations
Caption: Primary mechanism of action of Meldonium.
Caption: Workflow for BBOX inhibition assay.
Caption: Meldonium's effect on the OCTN2 transporter.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wklab.org [wklab.org]
- 3. researchgate.net [researchgate.net]
- 4. science.rsu.lv [science.rsu.lv]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Carnitine and Γ-Butyrobetaine Stimulate Elimination [research.amanote.com]
- 8. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gamma-butyrobetaine hydroxylase: primary and secondary tritium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells | Clinics [elsevier.es]
- 11. A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Target Identification of Melledonal C
For Researchers, Scientists, and Drug Development Professionals
Introduction to Melledonal C: A Natural Product with Therapeutic Potential
This compound is a chlorinated sesquiterpenoid natural product isolated from the fungus Armillaria mellea.[1] While extensive research on the specific biological activities of this compound is still emerging, natural products derived from Armillaria species are known to possess a wide range of pharmacological properties, including cytotoxic, antimicrobial, and immunomodulatory effects.[2][3][4] Sesquiterpenoids, as a class of molecules, have been identified as promising therapeutic agents, particularly in oncology, due to their ability to interact with a variety of cellular targets.[5] The complex structure of this compound suggests the potential for specific and potent interactions with biological macromolecules, making it a compelling candidate for drug discovery and development.
The critical first step in harnessing the therapeutic potential of a bioactive compound like this compound is the identification of its molecular target(s). Understanding the specific proteins or cellular pathways with which a compound interacts is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and enabling rational drug design and optimization. These application notes provide detailed protocols for three distinct and powerful techniques for the identification of the molecular targets of this compound: Affinity Chromatography-Mass Spectrometry (AC-MS), Yeast Three-Hybrid (Y3H) screening, and Drug Affinity Responsive Target Stability (DARTS).
Hypothetical Biological Activity of this compound
For the purpose of illustrating the target identification workflows, we will proceed with the hypothesis that preliminary screening has revealed that this compound exhibits cytotoxic activity against a panel of human cancer cell lines.
Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 7.5 |
| A549 | Lung Cancer | 12.2 |
| MCF-7 | Breast Cancer | 5.8 |
| HepG2 | Liver Cancer | 9.1 |
Experimental Protocols for Target Identification
The following protocols provide detailed, step-by-step methodologies for identifying the molecular targets of this compound.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method involves immobilizing a modified version of this compound onto a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Workflow for Affinity Chromatography-Mass Spectrometry
Caption: Workflow for AC-MS target identification.
Materials:
-
This compound
-
Biotin with a linker arm (e.g., Biotin-PEG4-amine)
-
Coupling reagents (e.g., EDC, NHS)
-
Streptavidin-conjugated agarose beads
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-grade trypsin
-
Human cancer cell line (e.g., MCF-7)
Procedure:
-
Synthesis of this compound-Biotin Conjugate:
-
Chemically modify this compound to introduce a reactive functional group suitable for conjugation with the biotin linker. This may require specialized synthetic chemistry expertise.
-
React the modified this compound with the biotin-linker conjugate using appropriate coupling chemistry.
-
Purify the this compound-biotin conjugate using HPLC.
-
-
Preparation of Cell Lysate:
-
Culture MCF-7 cells to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Affinity Purification:
-
Equilibrate the streptavidin-agarose beads with lysis buffer.
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the equilibrated beads for 1 hour at 4°C on a rotator to pre-clear the lysate of non-specific binders.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the this compound-biotin conjugate to the pre-cleared lysate to a final concentration of 10 µM. Incubate for 2-4 hours at 4°C.
-
Add fresh equilibrated streptavidin-agarose beads to the lysate-conjugate mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.
-
Elute the bound proteins by adding elution buffer or by boiling the beads in SDS-PAGE sample buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired mass spectra against a protein database (e.g., Swiss-Prot).
-
Protocol 2: Yeast Three-Hybrid (Y3H) System
The Y3H system is a genetic method to identify protein-ligand interactions in vivo. It relies on the formation of a trimeric complex consisting of a "hook," a "bait," and a "fish" to activate a reporter gene.
Principle of the Yeast Three-Hybrid System
Caption: Principle of the Y3H system.
Materials:
-
Yeast strain with appropriate reporter genes (e.g., HIS3, lacZ)
-
Plasmids for expressing the DBD-hook and AD-prey fusion proteins
-
A human cDNA library cloned into the AD-prey plasmid
-
Synthetic hybrid ligand: a molecule linking a known "hook" ligand to this compound
-
Yeast transformation reagents
-
Selective growth media
Procedure:
-
Synthesis of the Hybrid Ligand:
-
Synthesize a bifunctional molecule where one end is a known ligand for the "hook" protein (e.g., methotrexate for dihydrofolate reductase) and the other end is this compound.
-
-
Yeast Strain and Plasmids:
-
Transform the yeast strain with the plasmid expressing the DBD-hook fusion protein.
-
Select for successful transformants on appropriate selective media.
-
-
Yeast Three-Hybrid Screen:
-
Transform the yeast strain already expressing the DBD-hook with the human cDNA library cloned in the AD-prey plasmid.
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine) and containing the hybrid ligand. Only yeast cells where a three-part interaction occurs will grow.
-
Incubate the plates for 3-7 days.
-
-
Identification of Positive Clones:
-
Pick the colonies that grow on the selective medium.
-
Perform a secondary screen, such as a β-galactosidase assay, to confirm the activation of the second reporter gene.
-
Isolate the AD-prey plasmids from the positive clones.
-
Sequence the cDNA insert to identify the potential protein target of this compound.
-
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.
Workflow for the DARTS Assay
Caption: Workflow for the DARTS assay.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (non-denaturing, e.g., M-PER)
-
Protease (e.g., thermolysin or pronase)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and reagents
-
Mass spectrometry-grade trypsin
Procedure:
-
Preparation of Cell Lysate:
-
Prepare a soluble protein lysate from a chosen cell line as described in the AC-MS protocol. Ensure the lysis buffer is non-denaturing.
-
-
DARTS Assay:
-
Aliquot the cell lysate into two sets of tubes.
-
To one set, add this compound to a final concentration of 50 µM.
-
To the other set, add an equivalent volume of DMSO as a vehicle control.
-
Incubate all tubes for 1 hour at room temperature.
-
Add varying concentrations of protease (e.g., thermolysin) to both the this compound-treated and vehicle-treated lysates.
-
Incubate for 30 minutes at room temperature to allow for digestion.
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis and Target Identification:
-
Run the digested samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
Compare the banding patterns between the this compound-treated and vehicle-treated lanes. Look for protein bands that are present or more intense in the this compound-treated lanes, indicating protection from proteolysis.
-
Excise the protected protein bands.
-
Identify the proteins by in-gel digestion and LC-MS/MS analysis as described in the AC-MS protocol.
-
Potential Signaling Pathways Affected by this compound
Based on the known activities of other sesquiterpenoids, this compound could potentially modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and HSP90 pathways.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
HSP90 Client Protein Activation Pathway
Caption: Potential disruption of HSP90-mediated protein folding by this compound.
Conclusion
The identification of the molecular targets of this compound is a pivotal step in its development as a potential therapeutic agent. The protocols outlined in these application notes provide a comprehensive framework for researchers to approach this challenge using established and robust methodologies. The choice of technique will depend on factors such as the availability of resources, the chemical tractability of this compound for modification, and the nature of the anticipated target. Successful target identification will not only illuminate the mechanism of action of this promising natural product but also pave the way for its future clinical application.
References
- 1. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Melledonal C
Introduction
Melledonal C is a diterpenoid with potential pharmacological activities, making its accurate quantification crucial for research, development, and quality control purposes. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is intended for use by researchers, scientists, and drug development professionals.
Chemical Information
This compound has a molecular formula of C24H29ClO8 and a molecular weight of approximately 480.9 g/mol .[1] Its structure suggests that it possesses chromophores amenable to UV detection, a common and effective detection method in HPLC.
Experimental Protocol
This section outlines the detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 20 minutes |
Table 1: Optimized Chromatographic Conditions
3. Mobile Phase Gradient
A gradient elution is employed to ensure the efficient separation of this compound from potential impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Mobile Phase Gradient Program
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to remove excipients.
Method Validation Summary
The developed method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following is a summary of typical validation parameters and their expected outcomes.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of this compound. |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%Inter-day: ≤ 2.0% |
| Limit of Detection (LOD) | To be determined (typically S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (typically S/N ratio of 10:1) |
| Robustness | No significant change in results with minor variations in method parameters. |
Table 3: Method Validation Parameters and Acceptance Criteria
System Suitability
Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
| % RSD of Retention Time | ≤ 1.0% (for n=6 injections) |
Table 4: System Suitability Criteria
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the different stages of the analytical method development and validation process.
Caption: Logical flow of HPLC method development and validation.
References
Liquid chromatography-mass spectrometry (LC-MS) analysis of Melledonal C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melledonal C is a chlorinated diterpenoid produced by the fungus Armillaria mellea.[1] As a member of the diverse family of natural products, it holds potential for various biological activities, warranting detailed analytical characterization. This document provides comprehensive application notes and protocols for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of complex mixtures like fungal extracts.[1][2][3]
Chemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉ClO₈ | [1] |
| Molecular Weight | 480.9 g/mol | [1] |
| Monoisotopic Mass | 480.1550956 Da | [1] |
| IUPAC Name | [(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate | [1] |
Experimental Protocols
Sample Preparation from Armillaria mellea Culture
This protocol outlines the extraction of this compound from a fungal culture of Armillaria mellea.
Materials:
-
Armillaria mellea culture (liquid or solid media)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
Procedure:
-
Harvesting: For liquid cultures, separate the mycelium from the broth by centrifugation. For solid cultures, scrape the fungal biomass from the agar surface.
-
Extraction:
-
Homogenize the fungal mycelium (and solid media if applicable) in a suitable volume of ethyl acetate. A common ratio is 1:3 (w/v) of biomass to solvent.
-
For the culture broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Agitate the mixture vigorously for 1-2 hours on a shaker at room temperature.
-
-
Separation:
-
Centrifuge the mixture to pellet the fungal debris.
-
Collect the ethyl acetate supernatant.
-
-
Drying and Concentration:
-
Dry the ethyl acetate extract over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Reconstitution:
-
Dissolve the dried crude extract in a known volume of methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial. The sample is now ready for analysis.
-
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Instrumentation:
-
A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements and structural elucidation. A triple quadrupole (QqQ) mass spectrometer is suitable for targeted quantitative analysis.
Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (Full Scan) | m/z 100-1000 |
| Collision Energy (MS/MS) | Ramped from 15-40 eV for fragmentation studies |
Data Presentation and Quantitative Analysis
For quantitative studies, a calibration curve should be constructed using a purified standard of this compound. The table below illustrates how to present quantitative data.
| Sample ID | Concentration (µg/mL) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 | 0.1 | 15,000 | 0.10 |
| Standard 2 | 0.5 | 78,000 | 0.51 |
| Standard 3 | 1.0 | 160,000 | 1.02 |
| Standard 4 | 5.0 | 810,000 | 5.05 |
| Standard 5 | 10.0 | 1,650,000 | 10.1 |
| A. mellea Extract | - | 250,000 | 1.58 |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Improving "Melledonal C" solubility for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with "Melledonal C" solubility for in vitro studies.
Troubleshooting Guide: Improving this compound Solubility
Researchers often encounter difficulties in dissolving this compound in aqueous solutions suitable for in vitro experiments. The following table summarizes common troubleshooting strategies.
| Issue | Potential Cause | Suggested Solution | Pros | Cons |
| This compound powder does not dissolve in aqueous buffer. | High lipophilicity of this compound. | Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] | - Achieves a high initial concentration. - Small volumes can be added to aqueous media. | - Solvent may have cytotoxic effects at higher concentrations.[2][3] - Precipitation can occur upon dilution.[4] |
| Precipitation occurs when adding the DMSO stock solution to the aqueous assay medium. | The final concentration of the organic solvent is not sufficient to maintain solubility. | - Increase the final concentration of the co-solvent (e.g., DMSO) in the assay medium (typically up to 0.5-1%).[2] - Use a surfactant such as Tween-80 or Pluronic-F68 in the final medium. - Explore the use of cyclodextrins to form inclusion complexes. | - Can significantly improve solubility in the final assay. | - Solvents and surfactants can interfere with cellular functions and assay readouts.[2] - Optimization of surfactant/cyclodextrin concentration is required. |
| Inconsistent results are observed between experiments. | - Incomplete dissolution of the compound. - Precipitation of the compound over time in the stock solution or final medium. | - After preparing the stock solution, ensure complete dissolution by vortexing, sonication, or gentle warming (e.g., 37°C water bath).[4] - Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect for any precipitate before use. | - Ensures accurate and reproducible final concentrations. | - Can be time-consuming. |
| Observed cellular toxicity is not dose-dependent as expected. | The solvent (e.g., DMSO) is causing cytotoxicity at the concentrations used. | - Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line.[2] - Reduce the final solvent concentration by preparing a lower concentration stock solution, if possible. | - Distinguishes between compound-induced and solvent-induced effects. | - Requires additional control experiments. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting solvent for dissolving this compound?
Based on its chemical properties (Molecular Formula: C24H29ClO8)[5], this compound is likely to have poor water solubility. Therefore, it is recommended to start by preparing a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]
2. What is the maximum concentration of DMSO that can be used in cell-based assays?
The maximum tolerated concentration of DMSO varies between cell lines.[2] It is crucial to perform a solvent toxicity study to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, concentrations are kept below 0.5% (v/v) to minimize off-target effects.[2]
3. My this compound solution in DMSO appears cloudy. What should I do?
Cloudiness indicates incomplete dissolution or precipitation. To aid dissolution, you can try the following:
-
Vortexing: Vigorously mix the solution.
-
Sonication: Use an ultrasonic bath to break down particles.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[4]
Always ensure the solution is clear before making further dilutions.
4. How should I prepare working solutions of this compound in my cell culture medium?
Prepare working solutions by diluting the high-concentration stock solution directly into your final assay medium. It is important to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.[4]
5. How can I prevent contamination of my cell cultures when using stock solutions of this compound?
To maintain sterility, it is recommended to:
-
Dissolve this compound in sterile-filtered DMSO or ethanol.
-
Prepare stock solutions and perform dilutions in a sterile environment (e.g., a laminar flow hood).
-
Use sterile pipette tips and tubes.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes or warm it briefly at 37°C.[4]
-
Sterilization: The high concentration of DMSO is typically sufficient to maintain sterility.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Solvent Dilutions: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your cell culture medium, ranging from 0.01% to 2% (v/v).
-
Treatment: Replace the medium in the wells with the medium containing the different solvent concentrations. Include a "no solvent" control.
-
Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Analysis: Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "no solvent" control.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro studies.
Caption: A generic kinase cascade signaling pathway potentially modulated by this compound.
References
Technical Support Center: Melledonal C (Vitamin C/Ascorbic Acid)
A Note on Nomenclature: Initial searches for "Melledonal C" did not yield a known compound. Based on the query's focus on stability and degradation, this resource has been developed for Vitamin C (Ascorbic Acid) , as it is the most likely intended subject.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Vitamin C degradation?
A1: Vitamin C (Ascorbic Acid) is a notoriously unstable molecule. Its degradation is primarily influenced by a combination of factors including:
-
Oxygen: The presence of oxygen is a major catalyst for oxidative degradation.
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.
-
pH: Vitamin C is most stable in acidic conditions (pH 3-5). Its degradation rate increases as the pH becomes more alkaline.
-
Light: Exposure to UV light can lead to photo-oxidation.
-
Metal Ions: The presence of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), can catalyze oxidation.
Q2: What are the main degradation products of Vitamin C?
A2: The degradation of Vitamin C (L-ascorbic acid) proceeds through both oxidative and non-oxidative pathways, leading to a variety of products. The initial oxidation product is dehydroascorbic acid (DHAA), which still possesses biological activity. However, DHAA can be further and irreversibly hydrolyzed to 2,3-diketogulonic acid, which has no vitamin activity. Subsequent degradation can lead to various other compounds including xylosone, threose, and oxalic acid.
Q3: How should I properly store my Vitamin C stock solutions to minimize degradation?
A3: To ensure the stability of your Vitamin C stock solutions, follow these guidelines:
-
Use high-purity, degassed water: To minimize dissolved oxygen.
-
Prepare fresh solutions: It is always best to prepare solutions fresh for each experiment.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Refrigerate or freeze: Store solutions at 2-8°C for short-term storage or at -20°C or -80°C for longer-term storage. Note that freeze-thaw cycles should be minimized.
-
Use a chelating agent: Consider adding a chelating agent like EDTA to your buffer to sequester any contaminating metal ions.
-
Maintain an acidic pH: If your experimental conditions allow, maintaining a pH between 3 and 5 will enhance stability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in cell culture experiments.
Possible Cause: Degradation of Vitamin C in the culture medium.
Troubleshooting Steps:
-
Check the age of your Vitamin C stock solution. If it's more than a few days old (if refrigerated) or has been through multiple freeze-thaw cycles, prepare a fresh solution.
-
Consider the stability in your specific media. Cell culture media are typically at a physiological pH (~7.4), which is not optimal for Vitamin C stability. The presence of metal ions in the media can also accelerate degradation.
-
Experimental Protocol:
-
Prepare a fresh, concentrated stock solution of Vitamin C in sterile, degassed water or a suitable buffer immediately before use.
-
Add the Vitamin C to the cell culture medium immediately before treating the cells. Do not add it to the bulk medium bottle that will be used over several days.
-
For long-term experiments, consider replenishing the Vitamin C in the media at regular intervals (e.g., every 24 hours).
-
Control Experiment: Run a time-course experiment to measure the concentration of Vitamin C in your cell culture medium under standard incubation conditions (37°C, 5% CO₂) over 24-48 hours to determine its rate of degradation in your specific system.
-
Issue 2: High variability in analytical measurements of Vitamin C concentration.
Possible Cause: Sample handling and preparation issues leading to degradation before or during analysis.
Troubleshooting Steps:
-
Minimize exposure to air and light. Prepare samples quickly and keep them on ice and protected from light as much as possible.
-
Use a stabilizing agent. For biological samples, deproteinization with an acidic solution (e.g., metaphosphoric acid) can help stabilize the Vitamin C.
-
Ensure proper storage of processed samples. If not analyzing immediately, store extracts at -80°C.
-
Check for metal contamination in your analytical system. Metal ions in buffers or on HPLC columns can degrade Vitamin C.
Quantitative Data on Vitamin C Stability
The stability of Vitamin C is highly dependent on environmental conditions. The following tables summarize the degradation kinetics under various scenarios.
Table 1: Effect of Temperature and pH on Vitamin C Degradation Rate Constant (k)
| Temperature (°C) | pH | Rate Constant (k) | Reference |
| 80 | 5.0 | Varies with O₂ ratio | [1] |
| 90 | 5.0 | Varies with O₂ ratio | [1] |
| 100 | 5.0 | Varies with O₂ ratio | [1] |
| 80 | 7.0 | Varies with O₂ ratio | [1] |
| 90 | 7.0 | Varies with O₂ ratio | [1] |
| 100 | 7.0 | Varies with O₂ ratio | [1] |
| 80 | 3.2 | 0.032 min⁻¹ | [2][3] |
Table 2: Activation Energies for Vitamin C Degradation
| System | Activation Energy (Ea) (kJ/mol) | Reference |
| Cupuaçu nectar (pH 3.2) | 74 ± 5 | [2][3] |
| Cupuaçu nectar (DHAA formation) | 65 ± 9 | [2] |
| Orange Juice | 7.29 - 15.69 | [4] |
Experimental Protocols
Protocol 1: Determination of Vitamin C Stability by HPLC
This protocol provides a general framework for assessing the stability of Vitamin C in a solution under specific conditions (e.g., different temperatures, pH values, or in the presence of other substances).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Vitamin C (L-ascorbic acid) standard
-
Mobile phase (e.g., a buffered aqueous solution with a small percentage of organic solvent like methanol or acetonitrile)
-
Your test solution containing Vitamin C
-
Metaphosphoric acid (for sample stabilization, if needed)
Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of Vitamin C of known concentration in the mobile phase or an appropriate solvent.
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard onto the HPLC and record the peak area.
-
Plot peak area versus concentration to create a standard curve and determine the linear regression equation.
-
-
Sample Preparation and Incubation:
-
Prepare your test solution(s) containing a known initial concentration of Vitamin C.
-
Aliquot the solution into multiple vials for time-point analysis.
-
Subject the vials to the desired experimental conditions (e.g., place in a water bath at a specific temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the experimental conditions.
-
If necessary, immediately add a stabilizing agent like metaphosphoric acid and place the sample on ice.
-
Inject the sample onto the HPLC and record the peak area for Vitamin C.
-
-
Data Analysis:
-
Using the standard curve equation, calculate the concentration of Vitamin C remaining at each time point.
-
Plot the concentration of Vitamin C versus time to visualize the degradation profile.
-
The degradation kinetics can often be modeled using first-order kinetics, allowing for the calculation of the degradation rate constant (k) and half-life (t₁/₂).
-
Visualizations
Caption: Workflow for Vitamin C Stability Testing using HPLC.
Caption: Simplified Vitamin C-induced signaling in cancer cells.[5]
References
Overcoming resistance to "Melledonal C" in fungal strains
{"answer":"### Technical Support Center: Overcoming Resistance to "Melledonal C" in Fungal Strains
Welcome to the technical support center for "this compound," a novel antifungal agent targeting ergosterol biosynthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to "this compound" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a potent inhibitor of Erg11p, a key enzyme in the fungal ergosterol biosynthesis pathway. By inhibiting this enzyme, "this compound" disrupts the integrity of the fungal cell membrane, leading to cell death.
Q2: What are the known mechanisms of resistance to "this compound"?
A2: While research is ongoing, two primary mechanisms of resistance have been identified:
-
Target overexpression: Increased expression of the ERG11 gene, leading to higher levels of the Erg11p enzyme, which can overcome the inhibitory effect of "this compound."
-
Efflux pump activity: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which actively pump "this compound" out of the cell, reducing its intracellular concentration.[1][2][3][4][5]
Q3: How can I determine if my fungal strain has developed resistance to "this compound"?
A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of "this compound" against your strain using a broth microdilution assay. A significant increase in the MIC compared to a susceptible wild-type strain is a strong indicator of resistance.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with "this compound."
Issue 1: Inconsistent MIC values for "this compound" in replicate experiments.
-
Possible Cause 1: Inoculum preparation. Variation in the initial concentration of fungal cells can significantly impact MIC results.
-
Solution: Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the cell suspension to a specific optical density (OD) before dilution.
-
-
Possible Cause 2: "this compound" stock solution degradation. Improper storage of "this compound" can lead to a loss of potency.
-
Solution: Store "this compound" stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Inconsistent incubation conditions. Variations in temperature or incubation time can affect fungal growth and, consequently, the MIC.
-
Solution: Use a calibrated incubator and ensure a consistent incubation time for all experiments as outlined in the protocol.
-
Issue 2: My "this compound"-resistant strain does not show overexpression of the ERG11 gene.
-
Possible Cause: Efflux pump-mediated resistance. The resistance may be due to the active removal of "this compound" from the cell.[1][2][3][4][5]
-
Solution: Perform a gene expression analysis of known efflux pump genes (e.g., CDR1, CDR2, MDR1). Additionally, an efflux pump activity assay using a fluorescent substrate can confirm this mechanism.
-
Issue 3: I am not observing a significant difference in efflux pump activity between my susceptible and resistant strains.
-
Possible Cause 1: Point mutations in the ERG11 gene. The resistance may be due to mutations in the target enzyme that reduce the binding affinity of "this compound."
-
Solution: Sequence the ERG11 gene from your resistant strain and compare it to the wild-type sequence to identify any mutations.
-
-
Possible Cause 2: Alternative resistance mechanisms. Fungi can develop resistance through various other mechanisms not yet fully characterized for "this compound."
-
Solution: Consider whole-genome sequencing of the resistant strain to identify other potential resistance-conferring mutations.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" Against Susceptible and Resistant Candida albicans Strains
| Strain ID | Genotype | MIC (µg/mL) | Fold Change |
| WT | Wild-Type | 0.125 | - |
| RES-1 | ERG11 Overexpression | 4 | 32 |
| RES-2 | CDR1 Overexpression | 8 | 64 |
| RES-3 | ERG11 Point Mutation (Y132H) | 2 | 16 |
Table 2: Relative Gene Expression in "this compound"-Resistant Candida albicans Strains Compared to Wild-Type
| Strain ID | ERG11 Expression (Fold Change) | CDR1 Expression (Fold Change) | MDR1 Expression (Fold Change) |
| RES-1 | 15.2 | 1.2 | 0.9 |
| RES-2 | 1.5 | 25.8 | 2.1 |
| RES-3 | 1.1 | 0.8 | 1.0 |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Materials: 96-well microtiter plates, RPMI-1640 medium, "this compound" stock solution, fungal inoculum.
-
Procedure:
-
Prepare a 2-fold serial dilution of "this compound" in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust it to a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Add 100 µL of the fungal inoculum to each well containing the "this compound" dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of "this compound" that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, gene-specific primers.
-
Procedure:
-
Grow fungal cultures to mid-log phase and treat with a sub-inhibitory concentration of "this compound" for a defined period.
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your target genes (ERG11, CDR1, etc.) and a housekeeping gene (e.g., ACT1) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
3. Efflux Pump Activity Assay (Rhodamine 6G Efflux)
-
Materials: Fungal cells, glucose solution, Rhodamine 6G (R6G) dye, fluorescence plate reader.
-
Procedure:
-
Wash fungal cells and resuspend them in a glucose-free buffer.
-
Load the cells with R6G by incubating them with the dye.
-
Wash the cells to remove extracellular R6G.
-
Initiate efflux by adding a glucose solution.
-
Measure the fluorescence of the supernatant over time. Increased fluorescence indicates higher efflux pump activity.
-
Visualizations
Caption: The ergosterol biosynthesis pathway and the inhibitory target of "this compound".
Caption: A workflow for investigating the mechanism of "this compound" resistance.
Caption: A decision tree for troubleshooting inconsistent MIC results. }
References
- 1. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing "Melledonal C" dosage for cell culture experiments
Welcome to the technical support center for Melledonal C. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I incubate my cells with this compound?
The ideal incubation time can vary depending on the cell type and the endpoint being measured. For initial signaling pathway studies (e.g., Western blotting for downstream targets), a shorter incubation of 2-6 hours may be sufficient. For cell viability or apoptosis assays, a longer incubation of 24-72 hours is typically required.
Q3: I am observing high levels of cell death even at low concentrations. What could be the cause?
High cytotoxicity at low concentrations of this compound could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically ≤ 0.1%).
-
Incorrect Dosage Calculation: Double-check all calculations for dilution and final concentration.
Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: I am not seeing the expected inhibitory effect on my target pathway. What should I do?
If you are not observing the expected downstream effects of this compound, consider the following:
-
Sub-optimal Concentration: You may need to perform a dose-response experiment to find a more effective concentration.
-
Incubation Time: The incubation time may be too short for the desired effect to manifest. Try a time-course experiment.
-
Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not degraded.
-
Cellular Context: The signaling pathway in your specific cell line may have redundancies or resistance mechanisms.
Troubleshooting Guides
This section provides structured guidance for common challenges encountered during experiments with this compound.
Troubleshooting: High Cytotoxicity
If you are observing unexpected levels of cell death, follow this logical workflow to diagnose the issue.
Signaling Pathway and Experimental Workflow
Mechanism of Action: The Mello-Kinase Pathway
This compound is a potent and selective inhibitor of Mello-Kinase 1 (MK1), a critical upstream regulator in the pro-proliferative Mello-Kinase signaling cascade. By inhibiting MK1, this compound prevents the phosphorylation of the downstream effector, Cyto-Factor X (CFX), leading to a reduction in cell proliferation.
Experimental Workflow: Dose-Response Analysis
To determine the optimal concentration of this compound, a dose-response analysis followed by a cell viability assay is recommended.
Experimental Protocols & Data
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a 96-well plate format.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Quantitative Data Summary
The following tables summarize typical results from dose-response and cytotoxicity experiments with this compound across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 2.5 |
| U-87 MG | Glioblastoma | 15.1 |
Table 2: Cytotoxicity Profile of this compound (HCT116 Cells, 48h)
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 1.0 | 85.2 ± 5.1 |
| 2.5 | 51.3 ± 3.8 |
| 5.0 | 22.1 ± 2.9 |
| 10.0 | 5.7 ± 1.5 |
| 20.0 | 1.2 ± 0.8 |
"Melledonal C" assay interference and troubleshooting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Melledonal C.
Troubleshooting Guide
This guide addresses common issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient Washing: Residual unbound reagents can contribute to a high background signal. 2. Blocking Inefficiency: Inadequate blocking of non-specific binding sites. 3. Reagent Contamination: Contamination of buffers or reagents. 4. Autofluorescence of this compound: The compound itself may possess fluorescent properties. | 1. Increase the number and duration of wash steps. Ensure thorough aspiration of wash buffer between steps. 2. Optimize the blocking buffer (e.g., increase concentration, try a different blocking agent). 3. Prepare fresh buffers and reagents. Filter-sterilize where appropriate. 4. Run a "compound only" control (this compound in assay buffer without cells or other reagents) to assess its intrinsic fluorescence. |
| Low or No Signal | 1. Inactive this compound: The compound may have degraded. 2. Incorrect Assay Conditions: Suboptimal incubation times, temperatures, or reagent concentrations. 3. Cell Health Issues: Cells may be unhealthy or dead, leading to a lack of response. 4. Inappropriate Assay Endpoint: The chosen endpoint may not be sensitive to the effects of this compound. | 1. Use a fresh stock of this compound. Verify its integrity if possible. 2. Review and optimize the assay protocol. Perform a time-course and dose-response experiment. 3. Check cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure proper cell culture techniques. 4. Consider alternative or complementary assays to measure the biological activity of this compound. |
| High Well-to-Well Variability | 1. Pipetting Inaccuracy: Inconsistent dispensing of reagents or cells. 2. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 3. Edge Effects: Evaporation from the outer wells of the microplate. 4. Incomplete Mixing: Reagents not uniformly mixed in the wells. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure a homogenous cell suspension before and during seeding. 3. Avoid using the outer wells of the plate or fill them with sterile buffer or media to maintain humidity. 4. Gently mix the plate after adding each reagent, for example, by tapping the plate or using a plate shaker. |
| False Positives | 1. Compound Interference: this compound may directly interfere with the assay detection system (e.g., absorbance, fluorescence). 2. Cytotoxicity: At high concentrations, this compound may be cytotoxic, leading to a non-specific decrease in signal. 3. Cross-reactivity: In antibody-based assays, the compound might non-specifically interact with antibodies. | 1. Run appropriate controls, including a "compound only" control and a counterscreen with a different detection method. 2. Determine the cytotoxic concentration of this compound using a cell viability assay and work below this concentration. 3. Perform a control experiment to assess the direct binding of this compound to the assay antibodies. |
| False Negatives | 1. Suboptimal Compound Concentration: The concentration range of this compound tested may be too low to elicit a response. 2. Incorrect Timing of Measurement: The biological effect of this compound may occur at a different time point than the one being measured. 3. Compound Instability: this compound may be unstable in the assay medium. | 1. Test a wider range of concentrations, including higher concentrations if cytotoxicity is not an issue. 2. Perform a time-course experiment to identify the optimal time point for measuring the effect of this compound. 3. Assess the stability of this compound in the assay medium over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action of this compound?
A1: Based on its chemical structure, this compound is hypothesized to be an inhibitor of cellular signaling pathways, potentially through covalent modification of protein targets due to its reactive aldehyde group. One of the pathways it may affect is the MAPK/ERK signaling cascade, which is often dysregulated in cancer.
Q2: How can I be sure my this compound stock solution is still active?
A2: It is recommended to prepare fresh stock solutions of this compound regularly. If you suspect degradation, you can compare the activity of the old stock to a freshly prepared one in a reference experiment. For long-term storage, follow the supplier's recommendations, which typically involve storing it at -20°C or -80°C in a suitable solvent like DMSO.
Q3: My assay results are not reproducible. What are the first troubleshooting steps I should take?
A3: For reproducibility issues, first, verify your experimental setup. This includes checking pipette calibration, ensuring consistent cell seeding density, and confirming the freshness and correct preparation of all reagents and buffers. It is also crucial to maintain consistent incubation times and temperatures across experiments.
Q4: Can the solvent for this compound (e.g., DMSO) interfere with my assay?
A4: Yes, the solvent used to dissolve this compound can interfere with the assay. It is important to include a vehicle control in your experiments, which consists of the same concentration of the solvent (e.g., DMSO) used in the treatment wells but without this compound. This will help you to distinguish the effect of the compound from the effect of the solvent.
Q5: What are some common sources of interference in cell-based assays that I should be aware of when working with a new compound like this compound?
A5: Common sources of interference include the compound's intrinsic properties, such as autofluorescence or absorbance at the detection wavelength. Compounds can also have redox activity that interferes with assays using redox-based detection methods. Additionally, cytotoxicity at higher concentrations can lead to non-specific effects.
Experimental Protocols
Hypothetical Protocol: Measuring the Effect of this compound on ERK Phosphorylation using a Cell-Based ELISA
-
Cell Seeding: Seed a human melanoma cell line (e.g., A375) in a 96-well plate at a density of 1 x 10^4 cells/well in complete growth medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in serum-free medium). Incubate for the desired treatment time (e.g., 2 hours).
-
Cell Lysis: Aspirate the treatment medium and add 100 µL of lysis buffer to each well. Incubate on a plate shaker for 10 minutes at room temperature.
-
ELISA Procedure:
-
Transfer 50 µL of the cell lysate to a phospho-ERK (p-ERK) antibody-coated 96-well plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of a detection antibody (e.g., anti-total ERK) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in a this compound assay.
Caption: The MAPK/ERK signaling pathway with a hypothesized point of inhibition by this compound.
Technical Support Center: Enhancing the Yield of Melledonal C from Armillaria mellea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Melledonal C, a chlorinated sesquiterpenoid aryl ester, from its natural source, the fungus Armillaria mellea. The information is presented in a question-and-answer format to directly address common issues encountered during cultivation, extraction, and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
This compound is a secondary metabolite belonging to the melleolide family of compounds. These are sesquiterpenoid aryl esters characterized by a protoilludane skeleton linked to an orsellinic acid derivative. This compound is distinguished by a chlorine atom on the aromatic ring. Its primary natural source is the basidiomycete fungus, Armillaria mellea, commonly known as the honey fungus.[1]
Q2: What is the general strategy to enhance the yield of this compound?
Enhancing the yield of this compound involves a multi-step approach focused on optimizing the fungal culture conditions to maximize biomass and secondary metabolite production, followed by an efficient extraction and purification process. Key areas for optimization include the culture medium composition, physical culture parameters (temperature, pH, aeration), and the extraction methodology.
Q3: Is it better to use liquid (submerged) culture or solid-state fermentation for this compound production?
For the production of secondary metabolites like melleolides, liquid or submerged culture is generally preferred over solid-state fermentation.[2] Liquid culture allows for more uniform growth, better control over environmental parameters, and is more amenable to scaling up production. Studies have shown that the yield of melleolides is higher from liquid culture mycelium compared to the fruiting bodies of Armillaria mellea.[3]
Q4: What are the key media components that influence this compound production?
The choice of carbon and nitrogen sources in the culture medium significantly impacts the growth of Armillaria mellea and its production of secondary metabolites.
-
Carbon Sources: Dextrin has been identified as a suitable carbon source for mycelial growth.[4] Sugars are generally more effective than sugar alcohols.[5]
-
Nitrogen Sources: Both organic and inorganic nitrogen sources can be utilized effectively.[5] Bean cake extract has been shown to be a suitable nitrogen source.[4]
-
Additives: The addition of ethanol and thiamin has been found to favor mycelial growth.[4] Supplementing the culture medium with rapeseed oil has been shown to significantly increase the production of a related melleolide.[6]
Q5: How does the chloride concentration in the medium affect the yield of this compound?
As this compound is a chlorinated compound, the availability of chloride ions in the culture medium is essential for its biosynthesis. The chlorination step is catalyzed by flavin-dependent halogenase enzymes.[7][8] While specific studies on the optimal chloride concentration for this compound production are limited, research on other chlorinated fungal metabolites suggests that increasing the chloride concentration in the medium can enhance the yield of the chlorinated product up to a certain point, beyond which it may become inhibitory.
Troubleshooting Guides
Low Mycelial Biomass
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or no growth of Armillaria mellea | Inappropriate culture medium | - Ensure the medium contains a suitable carbon source (e.g., dextrin, glucose) and nitrogen source (e.g., bean cake extract, peptone).- Check the pH of the medium; an optimal pH of around 5.7 has been reported for mycelial growth.[9] |
| Suboptimal physical parameters | - Maintain the culture temperature between 20-30°C.[5]- For liquid cultures, ensure adequate aeration through shaking or sparging. | |
| Contamination | - Visually inspect the culture for signs of bacterial or other fungal contamination.- Use aseptic techniques during all stages of culture preparation and inoculation. |
Low Yield of this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low overall melleolide production | Non-optimized culture medium for secondary metabolism | - Switch to a liquid culture system if using solid-state fermentation.- Supplement the medium with precursors or inducers. For example, adding rapeseed oil to the culture broth has been shown to boost melleolide production.[6]- Ensure the presence of essential micronutrients and vitamins. |
| Inefficient extraction | - Use an appropriate solvent for extraction, such as petroleum ether or ethyl acetate.- Employ ultrasonic-assisted extraction to improve cell lysis and release of intracellular metabolites.[3]- Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. | |
| Low proportion of chlorinated melleolides | Insufficient chloride in the medium | - Supplement the culture medium with a source of chloride ions, such as potassium chloride (KCl).- Experiment with a range of KCl concentrations to determine the optimal level for this compound production. |
| Suboptimal timing of harvest | - Secondary metabolite production is often growth-phase dependent. Harvest the mycelium during the late exponential or stationary phase of growth.- Perform a time-course experiment to determine the peak production time for this compound. |
Quantitative Data
Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Melleolides from Armillaria mellea Mycelium
| Parameter | Optimal Value |
| Material-to-Liquid Ratio | 1:20 g/mL |
| Ultrasonic Power | 300 W |
| Ultrasonic Time | 20 min |
| Solvent Reflux Time | 50 min |
| Resulting Total Melleolide Content | 0.74 mg/g of extract |
Data adapted from a study on the optimization of melleolide extraction.[3]
Table 2: Comparison of Mycelial Biomass Production with Different Media Components
| Carbon Source | Nitrogen Source | Additives | Mycelial Biomass (g/100mL) |
| Dextrin (2.5%) | Bean Cake Extract (25%) | Corn Steep Liquor (2%), Thiamin (0.06%), Ethanol (1.0%), KH2PO4 (0.3%) | 1.9 |
| Glucose (3.36%) | Peptone (0.41%) + Yeast Extract (0.41%) | KH2PO4 (0.1%), NaHCO3 (0.1%), MgSO4 (0.05%), Vitamin B1 (0.001%) | 1.18 |
Data compiled from studies on optimizing Armillaria mellea submerged culture conditions.[2][4]
Experimental Protocols
Protocol 1: Submerged Culture of Armillaria mellea for this compound Production
-
Media Preparation: Prepare a liquid medium containing (per liter): 25 g dextrin, 250 g bean cake extract, 20 g corn steep liquor, 0.6 g thiamin, 10 mL ethanol, and 3 g KH2PO4. Adjust the initial pH to 6.0.[4]
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a mycelial slurry of Armillaria mellea.
-
Incubation: Incubate the culture at 25°C with shaking at 150 rpm for 15-20 days.[9]
-
Harvesting: Separate the mycelium from the culture broth by filtration.
Protocol 2: Ultrasonic-Assisted Extraction of this compound
-
Sample Preparation: Lyophilize the harvested mycelium and grind it into a fine powder.
-
Extraction: Suspend the powdered mycelium in petroleum ether at a ratio of 1:20 (g/mL).
-
Ultrasonication: Subject the suspension to ultrasonic treatment at 300 W for 20 minutes.[3]
-
Solvent Reflux: Following ultrasonication, reflux the mixture for 50 minutes.[3]
-
Filtration and Concentration: Filter the extract to remove the mycelial debris and concentrate the filtrate under reduced pressure to obtain the crude extract.
Protocol 3: General Purification of this compound
-
Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.
-
Further Purification: Pool the fractions containing melleolides (as determined by TLC or HPLC analysis) and further purify them using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Isolation: Use a mobile phase gradient of methanol and water to isolate the individual compounds. This compound, being a chlorinated and relatively polar melleolide, will have a characteristic retention time.
-
Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR and mass spectrometry.
Visualizations
Caption: Biosynthetic pathway of this compound in Armillaria mellea.
Caption: Experimental workflow for this compound production and isolation.
References
- 1. Proteomic Characterization of Armillaria mellea Reveals Oxidative Stress Response Mechanisms and Altered Secondary Metabolism Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four New Sesquiterpenoids from Cultures of the Fungus Phellinidium sulphurascens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Four new sesquiterpenoids from cultures of the fungus Funalia trogii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Characterization of Chloromethane Emission from the Wood-Rotting Fungus Phellinus pomaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
"Melledonal C" purification challenges and solutions
Welcome to the technical support center for the purification of Melledonal C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this fungal secondary metabolite.
Frequently Asked Questions (FAQs)
FAQ 1: I have a crude extract from Armillaria mellea. What is the best initial step to enrich for this compound?
A common and effective initial step is liquid-liquid partitioning. Since this compound is a moderately polar compound, you can partition your crude extract between a polar and a non-polar solvent system. For instance, a common starting point for fungal extracts is to partition between methanol/water and hexane to remove non-polar constituents like fats. The methanolic layer can then be further extracted with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, where many secondary metabolites, including potentially this compound, will partition.[1][2]
FAQ 2: My initial purification by silica gel column chromatography is giving me poor separation and low recovery. What can I do?
Poor separation and recovery from silica gel chromatography can be due to several factors. Here are some troubleshooting steps:
-
Solvent System Optimization: The choice of mobile phase is critical. It is highly recommended to first develop a suitable solvent system using Thin Layer Chromatography (TLC).[3] Aim for a solvent system that provides a good separation of the target compound from major impurities, with an Rf value for this compound ideally between 0.2 and 0.4.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude extract loaded should be about 1-5% of the mass of the silica gel. The sample should be dissolved in a minimal amount of the mobile phase or a weak solvent and loaded onto the column in a narrow band.
-
Compound Instability: this compound, like many natural products, could be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of water or triethylamine to the mobile phase) or an alternative stationary phase like alumina or a bonded phase (e.g., C18).
FAQ 3: I am getting a very low yield of this compound from my fungal culture. How can I improve the production?
Low yields of secondary metabolites are a frequent challenge.[4][5] Here are some strategies to enhance the production of this compound:
-
OSMAC Approach (One Strain, Many Compounds): The production of fungal secondary metabolites is highly dependent on cultivation conditions.[5] Systematically varying parameters such as media composition (carbon and nitrogen sources), temperature, pH, and aeration can significantly impact the metabolic profile and potentially increase the yield of this compound.[5]
-
Elicitation: Introducing chemical or biological elicitors into the fungal culture can trigger the expression of otherwise silent biosynthetic gene clusters, potentially leading to higher production of desired compounds.
-
Co-cultivation: Growing Armillaria mellea with other microorganisms can induce the production of secondary metabolites as a defense mechanism.[6]
FAQ 4: After several purification steps, I have a semi-pure fraction. What is the best method for final purification to achieve high purity?
For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice.[1]
-
Preparative HPLC: This technique offers high resolution and can separate compounds with very similar chemical properties. A common approach is to use a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile or methanol.
-
Method Development: Analytical HPLC should be used first to develop the separation method. Once a good separation is achieved, it can be scaled up to a preparative scale.
FAQ 5: How can I quickly check if my fractions contain this compound and avoid re-isolating a known compound?
Early identification of known compounds is crucial to save time and resources.[6]
-
LC-MS Analysis: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the rapid determination of the molecular weight of the compounds in your fractions. You can compare the observed molecular weight with that of this compound (480.9 g/mol ) to tentatively identify its presence.
-
Dereplication: This is the process of rapidly identifying known compounds in a mixture. Advanced analytical techniques like HPLC-DAD-MS and UHPLC-QTOF, combined with database searching, can help in the early dereplication of known compounds, including this compound.[6]
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical this compound Enrichment
| Purification Step | Starting Mass (g) | Mass after Step (g) | Yield (%) | Purity of this compound (%) |
| Crude Methanolic Extract | 100 | 100 | 100 | 0.5 |
| Liquid-Liquid Partitioning (EtOAc) | 100 | 15 | 15 | 3 |
| Silica Gel Column Chromatography | 15 | 2.5 | 16.7 | 20 |
| Preparative HPLC | 2.5 | 0.3 | 12 | 98 |
Experimental Protocols
Protocol 1: General Bioactivity-Guided Purification of this compound
-
Extraction: The fungal biomass of Armillaria mellea is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in a 9:1 methanol-water mixture and partitioned against hexane. The hexane layer is discarded. The methanol-water layer is then diluted with water to a 1:1 ratio and extracted with ethyl acetate. The ethyl acetate fraction, which is likely to contain this compound, is collected.
-
Bioassay: At each step, a portion of the fraction is tested for the desired biological activity (e.g., antimicrobial, cytotoxic). This helps in tracking the compound of interest.
-
Silica Gel Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, from hexane to ethyl acetate. Fractions are collected and analyzed by TLC and bioassay.
-
Preparative HPLC: Active fractions from the column chromatography are pooled and further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using an appropriate solvent system (e.g., a water/acetonitrile gradient) to yield pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.
Visualizations
Diagram 1: General Workflow for this compound Purification
A generalized workflow for the bioactivity-guided purification of this compound.
Diagram 2: Troubleshooting Poor Separation in Column Chromatography
A decision tree for troubleshooting poor separation in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Secondary Metabolites Produced by Trees and Fungi: Achievements So Far and Challenges Remaining [mdpi.com]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Melledonal C Spectroscopic Analysis
Welcome to the technical support center for the spectroscopic analysis of Melledonal C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and molecular weight of this compound?
A1: The molecular formula of this compound is C₂₄H₂₉ClO₈.[1] Its calculated molecular weight is approximately 480.9 g/mol .[1]
Q2: What are the key structural features of this compound that might influence its spectroscopic analysis?
A2: this compound is a complex natural product with several functional groups that will give characteristic spectroscopic signals. These include a benzoate ester, a formyl group, multiple hydroxyl groups, and a chlorinated aromatic ring. These features will be prominent in NMR and IR spectra and will influence its fragmentation in mass spectrometry.
Q3: Which solvents are recommended for the spectroscopic analysis of this compound?
A3: The choice of solvent is critical for successful spectroscopic analysis. For NMR, deuterated solvents that can solubilize this compound without interfering with the signals of interest should be chosen. For UV-Vis and other spectroscopic techniques, a solvent that is transparent in the wavelength range of interest is necessary. The following table summarizes common solvents and their properties.
| Solvent | UV Cutoff (nm) | Common NMR Solvent | Polarity | Notes |
| Chloroform-d (CDCl₃) | 245 | Yes | Non-polar | Good for many organic compounds. |
| Methanol-d₄ (CD₃OD) | 210 | Yes | Polar, Protic | Can exchange with labile protons (e.g., -OH).[2] |
| Acetone-d₆ ((CD₃)₂CO) | 330 | Yes | Polar, Aprotic | Can be a good alternative to chloroform.[2] |
| Dimethyl sulfoxide-d₆ ((CD₃)₂SO) | 268 | Yes | Polar, Aprotic | High boiling point, can be difficult to remove.[2] |
| Water-d₂ (D₂O) | 190 | Yes | Polar, Protic | Used for highly polar molecules; will exchange with labile protons.[2] |
Q4: What are common adducts observed in the mass spectrum of this compound?
A4: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts of the molecular ion. For this compound (C₂₄H₂₉ClO₈), with a monoisotopic mass of approximately 480.1551 u, you might observe the following common adducts in positive ion mode:
| Adduct Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₂₄H₃₀ClO₈]⁺ | 481.1625 |
| [M+Na]⁺ | [C₂₄H₂₉ClNaO₈]⁺ | 503.1444 |
| [M+K]⁺ | [C₂₄H₂₉ClKO₈]⁺ | 519.1184 |
| [M+NH₄]⁺ | [C₂₄H₃₃ClNO₈]⁺ | 498.1890 |
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poor resolution or broad peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Poorly shimmed magnet.
-
Solution: Re-shim the magnet before acquiring the spectrum.
-
-
Possible Cause 2: Sample concentration is too high.
-
Solution: Dilute the sample. High concentrations can lead to viscosity-related peak broadening.[2]
-
-
Possible Cause 3: Presence of paramagnetic impurities.
-
Solution: Purify the sample to remove any paramagnetic metal ions.
-
-
Possible Cause 4: Compound insolubility.
-
Solution: Ensure the compound is fully dissolved. Try a different deuterated solvent in which this compound has better solubility.[2]
-
Issue: Unexpected peaks in the NMR spectrum.
-
Possible Cause 1: Solvent impurities.
-
Solution: Check the purity of the deuterated solvent. It is common to see residual peaks from water (H₂O) or the non-deuterated form of the solvent.
-
-
Possible Cause 2: Contamination from lab equipment.
-
Solution: Ensure all glassware and the NMR tube are thoroughly cleaned and dried before use. Residual acetone is a common contaminant.[2]
-
-
Possible Cause 3: Presence of rotamers.
-
Solution: The complex structure of this compound may lead to the presence of conformational isomers (rotamers) that are in slow exchange on the NMR timescale, resulting in multiple sets of peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.[2]
-
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters for a 400 MHz spectrometer might include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling constants.
-
Mass Spectrometry (MS)
Issue: No molecular ion peak or low intensity signal.
-
Possible Cause 1: Inappropriate ionization technique.
-
Solution: this compound, as a non-volatile natural product, is best analyzed by soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] If one technique fails, try another. Atmospheric Pressure Chemical Ionization (APCI) could also be an option.[3]
-
-
Possible Cause 2: In-source fragmentation.
-
Solution: The molecular ion may be fragmenting in the ion source. Reduce the source temperature or the fragmentor/cone voltage to decrease the energy imparted to the molecules.
-
-
Possible Cause 3: Poor solubility or sample preparation.
-
Solution: Ensure the sample is fully dissolved in a suitable solvent (e.g., methanol, acetonitrile) before infusion or injection. The presence of particulates can block the ESI needle.
-
Issue: Complex or unidentifiable mass spectrum.
-
Possible Cause 1: Presence of multiple adducts.
-
Solution: The presence of various salts (e.g., sodium, potassium) in the sample or solvent can lead to the formation of multiple adducts.[3] Try to use high-purity solvents and glassware.
-
-
Possible Cause 2: Sample contamination.
-
Solution: Ensure the sample is pure. Contaminants will also be ionized and detected, complicating the spectrum.
-
-
Possible Cause 3: Isotopic complexity.
-
Solution: this compound contains one chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in an isotopic pattern for the molecular ion and its fragments, with a characteristic M and M+2 peak separated by ~2 Da. This pattern is a key identifier for chlorinated compounds.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Calibrate the instrument to ensure high mass accuracy.
-
-
Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
UV-Vis Spectroscopy
Issue: Absorbance values are too high (above 2.0 AU).
-
Possible Cause: Sample is too concentrated.
Issue: Non-reproducible results.
-
Possible Cause 1: Dirty or scratched cuvettes.
-
Possible Cause 2: Instrument drift.
-
Solution: Allow the spectrophotometer to warm up and stabilize before use. Re-blank the instrument with the solvent periodically, especially during long measurements.[4]
-
Issue: Unexpected peaks in the spectrum.
-
Possible Cause: Contaminated solvent or sample.
-
Solution: Use high-purity, spectroscopy-grade solvents. Ensure the sample is free from impurities that may have their own absorbance bands.[5]
-
Experimental Protocol: UV-Vis Spectroscopy of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol). Dilute the stock solution to obtain a series of concentrations that give absorbance readings in the linear range of the instrument.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes.
-
Select the desired wavelength range for scanning.
-
-
Measurement:
-
Fill a clean cuvette with the solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution, then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve of absorbance versus concentration.
-
References
- 1. This compound | C24H29ClO8 | CID 189493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 5. ossila.com [ossila.com]
- 6. labindia-analytical.com [labindia-analytical.com]
"Melledonal C" experimental variability and controls
Welcome to the technical support center for Melledonal C, a potent and selective inhibitor of MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices, troubleshoot common issues, and answer frequently asked questions.
FAQs & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the experimental use of this compound.
1. Compound Handling and Storage
-
Q: How should I reconstitute and store this compound?
-
A: this compound is typically provided as a lyophilized powder. For stock solutions, we recommend dissolving it in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[1][2][3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[4] Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.[4] For working solutions, further dilute the DMSO stock in your aqueous culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that could cause cellular toxicity, typically below 0.5%.[5][6]
-
-
Q: My compound precipitated when I diluted it in an aqueous buffer. What should I do?
-
A: Precipitation can occur when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where its solubility is lower.[3] To prevent this, make intermediate serial dilutions in DMSO before the final dilution into your aqueous buffer.[3] If precipitation still occurs, you may need to lower the final working concentration or explore the use of alternative solvents or formulation strategies. Mild sonication can sometimes help to redissolve the compound.[3]
-
2. Experimental Design and Controls
-
Q: What are the essential controls for a cell-based assay with this compound?
-
A: A robust experimental design should include several key controls:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability or signaling.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This provides a baseline for normal cell behavior.
-
Positive Control: A known activator of the MAPK/ERK pathway (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)) to ensure the pathway is active and responsive in your cell model.[5]
-
Negative Control: A structurally similar but inactive compound, if available, to control for off-target effects.
-
-
-
Q: I am observing significant variability in my IC50 values between experiments. What could be the cause?
-
A: IC50 value variability is a common issue in cell-based assays and can stem from multiple sources.[7][8][9][10]
-
Cell-Related Factors: Differences in cell passage number, cell density at the time of treatment, and batch-to-batch variations in cell culture reagents can all contribute.[8][9][11]
-
Assay Conditions: Variations in incubation time, reagent concentrations (like ATP in kinase assays), and the specific assay readout method can impact results.[12]
-
Compound Handling: Inconsistent compound dissolution or serial dilutions can lead to inaccurate final concentrations.
-
Data Analysis: The mathematical model used to fit the dose-response curve can also influence the calculated IC50 value.[10][13]
-
-
3. Data Interpretation
-
Q: How do I confirm that this compound is specifically inhibiting the MEK1/2 pathway in my cells?
-
A: The most direct way to confirm on-target activity is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. A dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound would confirm target engagement. Total ERK levels should remain unchanged and serve as a loading control.
-
-
Q: My results show a decrease in cell viability, but I don't see a corresponding decrease in p-ERK1/2. What does this mean?
-
A: This could indicate a few possibilities:
-
Off-Target Effects: this compound might be affecting other signaling pathways that regulate cell viability, independent of MEK1/2 inhibition.
-
Toxicity: At the concentrations used, the compound might be causing general cellular toxicity. Consider performing a cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects.
-
Timing: The timing of your p-ERK1/2 assessment might be off. Inhibition of signaling pathways can be rapid and transient, while effects on cell viability often take longer to manifest. A time-course experiment is recommended.
-
-
Quantitative Data Summary
The following tables provide reference data for this compound based on internal validation assays.
Table 1: IC50 Values for Cell Viability (72h Incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma | 15 ± 4 |
| HeLa | Cervical Cancer | 85 ± 12 |
| HCT116 | Colorectal Carcinoma | 250 ± 35 |
| MCF7 | Breast Adenocarcinoma | >1000 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (p-ERK) | 1 - 500 nM | A 2-4 hour treatment is typically sufficient to observe maximal inhibition. |
| Cell Viability (MTT/XTT) | 0.1 nM - 10 µM | A 48-72 hour incubation period is recommended. |
| Kinase Activity Assay | 0.01 nM - 1 µM | IC50 is dependent on ATP concentration.[14] |
Table 3: Solubility and Stability
| Solvent | Max Solubility | Storage Conditions (in solution) |
| DMSO | ≥ 50 mM | -80°C for up to 6 months |
| Ethanol | < 1 mM | Not recommended for long-term storage |
| PBS (pH 7.4) | ~10 µM | Prepare fresh for each experiment |
Experimental Protocols
Protocol: Western Blot for p-ERK1/2 Inhibition
This protocol outlines the steps to verify the inhibition of ERK1/2 phosphorylation by this compound in adherent cells.
1. Cell Seeding and Treatment: a. Seed cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight. c. The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 500 nM). Include a vehicle-only control (e.g., 0.1% DMSO). d. Incubate for 2-4 hours at 37°C. e. For a positive control, you can stimulate cells with a known MAPK activator (e.g., 100 ng/mL EGF for 15 minutes) before lysis.
2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS.[15] b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[16] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15][16] d. Incubate on ice for 15-30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA or Bradford protein assay.[17] b. Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 10% polyacrylamide). c. Run the gel at 100-120V until the dye front reaches the bottom.[16][17]
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16] b. Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 5-10 minutes each with TBST.[15][16] d. Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.[16]
7. Detection: a. Apply an ECL (chemiluminescence) substrate to the membrane according to the manufacturer's instructions. b. Image the blot using a chemiluminescence detection system.
8. Stripping and Re-probing (Optional): a. To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK1/2 and a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: General experimental workflow for testing this compound efficacy and target engagement.
Caption: Troubleshooting decision tree for addressing high variability in IC50 data.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. captivatebio.com [captivatebio.com]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. mt.com [mt.com]
- 8. cellgs.com [cellgs.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Validation & Comparative
Comparative Efficacy Analysis of Melledonal C and Commercially Available Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Melledonal C is a hypothetical compound created for illustrative purposes within this comparative guide. All data presented for this compound is simulated based on plausible antifungal activity and is intended to serve as a framework for the evaluation of novel antifungal agents.
**Abstract
This guide provides a comparative analysis of the hypothetical antifungal agent, this compound, against established classes of antifungal drugs, including azoles, polyenes, and echinocandins. The objective is to present a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. Quantitative data are summarized in tabular format for ease of comparison, and key cellular pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a resource for researchers and professionals in the field of antifungal drug discovery and development.
Introduction to Antifungal Agents
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents.[1] Established antifungal drug classes, such as azoles, polyenes, and echinocandins, target specific structures or pathways in fungal cells that are distinct from their mammalian counterparts.[2] Azoles and polyenes interfere with the integrity of the fungal cell membrane by targeting ergosterol synthesis or ergosterol itself, respectively.[1][2][3][4] Echinocandins, a newer class of antifungals, inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.[1]
This guide introduces "this compound," a hypothetical novel antifungal agent, and compares its preclinical profile to these established drugs.
Mechanism of Action
This compound (Hypothetical)
This compound is postulated to be a next-generation antifungal that targets fungal-specific pathways with high precision. Its proposed dual mechanism of action involves:
-
Inhibition of Chitin Synthase: this compound is hypothesized to be a non-competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin, a key structural component of the fungal cell wall.
-
Disruption of Mitochondrial Function: It is also proposed to interfere with the fungal mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.
This dual-targeting approach is designed to enhance fungicidal activity and reduce the likelihood of resistance development.
Known Antifungal Agents
-
Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane fluidity and function.[3]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][4]
-
Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-glucan, a major structural polymer of the fungal cell wall.[1][4] This disruption leads to osmotic instability and cell lysis.
Caption: Mechanisms of action for this compound and major antifungal classes.
Comparative In Vitro Efficacy
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common fungal pathogens, in comparison to established antifungal agents. MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.
| Fungal Species | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.125 | 0.5 | 0.25 | 0.03 |
| Candida glabrata | 0.25 | 16 | 0.5 | 0.06 |
| Candida krusei | 0.5 | 64 | 1 | 0.125 |
| Aspergillus fumigatus | 1 | 256 | 0.5 | 0.25 |
| Cryptococcus neoformans | 0.06 | 4 | 0.125 | 16 |
Note: Data for Fluconazole, Amphotericin B, and Caspofungin are representative values from published literature. Data for this compound is hypothetical.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of each antifungal agent is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
A standardized inoculum of the fungal isolate is prepared in RPMI-1640 medium.
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate.
-
Each well is inoculated with the fungal suspension.
-
The plate is incubated at 35°C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the drug that prevents visible growth.
Time-Kill Assay
Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.
Protocol:
-
Fungal cultures are grown to the logarithmic phase and diluted in fresh medium.
-
The antifungal agent is added at concentrations corresponding to its MIC (e.g., 1x, 2x, 4x MIC).
-
Cultures are incubated at 35°C with agitation.
-
Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, colony-forming units (CFUs) are counted to determine the number of viable cells.
-
A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
The hypothetical antifungal agent, this compound, with its proposed dual mechanism of action, demonstrates a promising preclinical profile with broad-spectrum activity against key fungal pathogens. Its theoretical efficacy against azole-resistant strains of Candida highlights its potential as a future therapeutic option. Further investigation through detailed in vitro and in vivo studies would be necessary to validate these preliminary findings and to fully characterize its safety and efficacy profile. The experimental protocols detailed in this guide provide a standardized framework for such evaluations. This comparative analysis underscores the importance of continued research into novel antifungal agents and mechanisms of action to address the growing challenge of fungal infections.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Melledonal C and its Armillane Sesquiterpenoid Cousins: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Melledonal C and other notable armillane sesquiterpenoids. This document summarizes key quantitative data, details experimental methodologies, and visualizes potential mechanisms of action to support further research and development.
Armillane sesquiterpenoids, a class of natural products primarily isolated from fungi of the Armillaria genus, have garnered significant interest for their diverse and potent biological activities. Among these, this compound has emerged as a compound of interest. This guide provides a direct comparison of this compound's activity with other well-characterized armillane sesquiterpenoids, including Melledonal, Melledonal A, and Armillaridin.
Comparative Biological Activity
The primary biological activities reported for this compound and its analogs are cytotoxicity against various cancer cell lines and antimicrobial effects. The following table summarizes the available quantitative data for a selection of these compounds.
| Compound | Activity Type | Cell Line / Organism | IC50 / MIC | Reference |
| This compound | Cytotoxicity | CCRF-CEM | 14.75 µM | [1] |
| Cytotoxicity | KB3.1 (Cervical Cancer) | 19.8 µM | ||
| Cytotoxicity | L929 (Murine Fibroblast) | 37.5 µM | ||
| Antimicrobial | Escherichia coli | MIC 1.0 µ g/disk | ||
| Antimicrobial | Candida albicans | MIC 3.0 µ g/disk | ||
| Melledonal | Antimicrobial | Trametes panuoides | MIC 50 µg/mL | |
| Antimicrobial | Omphalotus illudens | MIC 50 µg/mL | ||
| Antimicrobial | Fomitopsis pinicola | MIC 50 µg/mL | ||
| Melledonals A-C | Antimicrobial | Bacillus cereus ATCC10702 | 100 µ g/disk | |
| Antimicrobial | Bacillus subtilis ATCC6633 | 100 µ g/disk | ||
| Armillaridin | Cytotoxicity | K562 (Leukemia) | 4.4 µM | [2] |
| Cytotoxicity | U937 (Leukemia) | 3.0 µM | [2] | |
| Cytotoxicity | HEL 92.1.7 (Leukemia) | 3.7 µM | [2] | |
| Cytotoxicity | CE81T/VGH (Esophageal Cancer) | 6.9 µM | [2] | |
| Cytotoxicity | TE-2 (Esophageal Cancer) | 3.4 µM | [2] | |
| Cytotoxicity | BE-3 (Esophageal Cancer) | 5.4 µM | [2] | |
| Cytotoxicity | SKGT-4 (Esophageal Cancer) | 5.5 µM | [2] | |
| Arnamial | Cytotoxicity | Jurkat (Leukemia) | 3.93 µM | [2] |
| Cytotoxicity | HCT-116 (Colon Cancer) | 10.69 µM | [2] | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15.4 µM | [2] | |
| Cytotoxicity | CCRF-CEM (Leukemia) | 8.91 µM | [2] |
Experimental Protocols
The following are generalized protocols for the key assays used to determine the biological activities of armillane sesquiterpenoids, based on common laboratory practices. For compound-specific details, consulting the original research articles is recommended.
Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Armillaridin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Antimicrobial Assays (e.g., Disk Diffusion Assay)
The disk diffusion assay is used to assess the antimicrobial activity of a compound.
-
Microbial Culture Preparation: A standardized inoculum of the target microorganism (e.g., E. coli, C. albicans) is prepared and uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compound.
-
Incubation: The impregnated disks are placed on the agar surface, and the plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Potential Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been extensively elucidated, research on related sesquiterpenoids suggests potential mechanisms of action. Many sesquiterpene lactones are known to target inflammatory and cancer-related signaling pathways.
A proposed general mechanism for the cytotoxic effects of some sesquiterpenoids involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, Armillaridin has been shown to induce apoptosis and cause cell accumulation in the G2/M phase of the cell cycle in esophageal cancer cells.[2] The cytotoxic activity of Arnamial has been attributed to the activation of the apoptosis pathway, as evidenced by increased caspase-3 activity and DNA fragmentation.[2]
The diagram above illustrates the potential mechanisms through which armillane sesquiterpenoids may exert their cytotoxic effects, including the induction of apoptosis and cell cycle arrest. Further research is necessary to confirm these pathways for this compound specifically.
This guide provides a foundational comparison of this compound with other armillane sesquiterpenoids. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this promising class of natural products. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to explore the largely uninvestigated signaling pathways associated with these compounds.
References
Validating the Cytotoxic Effects of Anticancer Agents in Diverse Cancer Cell Lines: A Comparative Guide
Disclaimer: The initial request specified "Melledonal C." As no publicly available data could be found for a compound with this name, this guide uses the well-established alkylating agent Melphalan as a primary example to illustrate the principles of validating cytotoxic effects. The methodologies and comparative framework presented here are broadly applicable to novel compounds. This document also includes data for the commonly used chemotherapeutic agents Doxorubicin and Cisplatin for a comprehensive comparison.
This guide provides a comparative analysis of the cytotoxic effects of Melphalan, Doxorubicin, and Cisplatin across a variety of cancer cell lines. It is intended for researchers, scientists, and drug development professionals. The document summarizes key experimental data in a structured format, offers detailed protocols for essential cytotoxicity and apoptosis assays, and includes visualizations of experimental workflows and drug mechanisms of action.
Data Presentation: Comparative Cytotoxicity of Selected Anticancer Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Melphalan, Doxorubicin, and Cisplatin in a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values are indicative of higher cytotoxic potency. This data has been compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) project, a public resource for information on drug sensitivity in cancer cells and molecular markers of drug response.[1][2][3][4][5]
| Cell Line | Cancer Type | Melphalan IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) |
| A375 | Skin Cutaneous Melanoma | 2.89 | 0.03 | 2.16 |
| A549 | Lung Adenocarcinoma | 20.33 | 0.06 | 10.30 |
| HT-29 | Colon Adenocarcinoma | 15.30 | 0.10 | 11.80 |
| MCF7 | Breast Invasive Carcinoma | 6.74 | 0.01 | 3.60 |
| PC-3 | Prostate Adenocarcinoma | 11.10 | 0.08 | 5.20 |
| RPMI-8226 | Multiple Myeloma | 8.90 | 0.02 | 1.80 |
| HL-60 | Acute Myeloid Leukemia | 3.78 | 0.02 | 0.70 |
| THP-1 | Acute Myeloid Leukemia | 6.26 | 0.11 | 1.20 |
| K-562 | Chronic Myelogenous Leukemia | 1.50 | 0.04 | 2.50 |
| HeLa | Cervical Adenocarcinoma | 2.10 | 0.03 | 1.90 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay duration.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Melphalan) in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V Assay for Apoptosis
The Annexin V assay is used to detect apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental and logical relationships.
Caption: General workflow for assessing the cytotoxic effects of a compound.
Caption: Simplified signaling pathway for Melphalan's cytotoxic action.
Caption: Comparison of the mechanisms of action for different classes of anticancer drugs.
References
- 1. Drug: Cisplatin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. kaggle.com [kaggle.com]
- 3. kaggle.com [kaggle.com]
- 4. Genomics of Drug Sensitivity in Cancer - The Cancer Dependency Map at Sanger [depmap.sanger.ac.uk]
- 5. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of the schedule of exposure on the cytotoxic effect of melphalan on human 8226 and A2780 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Meldonium
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The request specified "Melledonal C," which is not a recognized chemical entity. This guide has been developed based on the assumption that the intended subject was Meldonium, a substance with extensive scientific literature regarding its analysis.
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Meldonium. It is designed to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method performance, and supported by experimental data from various validation studies.
Introduction to Meldonium and the Imperative for Validated Analysis
Meldonium, a substance initially developed for its anti-ischemic properties, has gained significant attention due to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[1][2][3] Its chemical nature—a highly polar quaternary amine—presents unique challenges for extraction and analysis from biological matrices.[1][3][4] Consequently, the development and rigorous validation of sensitive and specific analytical methods are crucial for a range of applications, from anti-doping control to pharmacokinetic studies and quality control in pharmaceutical manufacturing.
Cross-validation of analytical methods is the process of assuring that a particular method is suitable for its intended use. This involves comparing the performance characteristics of different analytical procedures to understand their respective strengths and limitations. This guide focuses on the most prevalent techniques for Meldonium quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
Comparative Analysis of Key Analytical Methods
The selection of an analytical method for Meldonium is contingent on the required sensitivity, selectivity, sample matrix, and the intended application. The following tables summarize the performance characteristics of various validated methods, extracted from peer-reviewed studies.
Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | UPLC-MS/MS (Plasma) | LC-MS/MS (Plasma) | LC-MS/MS (Urine) | UHPLC-HRMS (Milk & Meat) |
| Linearity Range | 10–6000 ng/mL[5][6] | 10–6000 ng/mL | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Not Specified | Not Specified | 10 ng/mL (Milk), 25 ng/mL (Meat)[7] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 50 ng/mL[1][3] | Not Specified |
| Precision (%CV) | Within-run and Between-run data available[6] | LLOQ %CV: 12.8% and 7.7%[8] | Intra- and inter-day precision validated[9] | Not Specified |
| Accuracy | Validated[5][6] | Validated[8] | Validated[9] | Validated[7] |
| Recovery | Validated[5][6] | High extraction recovery aimed for[8] | Validated[4] | Satisfactory recovery achieved[7] |
Table 2: Performance Characteristics of HPLC and Spectrophotometric Methods
| Parameter | HPLC-UV (Pharmaceuticals) | Spectrophotometry (Pharmaceuticals) |
| Linearity Range | Not Specified | 8.00–20.00 mg/100 mL[10] |
| Limit of Quantification (LQ) | 2.18 µg/mL[11] | Not Specified |
| Limit of Detection (LD) | 2.0 µg/mL[11] | Not Specified |
| Precision (%CV) | Instrumental: 0.33%, Intra-assay: 0.53%, Inter-assay: 1.95%[11] | Validated[12] |
| Accuracy | RSD: 1.28%[11] | Validated[12] |
| Recovery (%) | 101.5 ± 1.5%[11] | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are representative protocols for the analysis of Meldonium using LC-MS/MS and a spectrophotometric method.
Protocol for Meldonium Quantification in Human Plasma via UPLC-MS/MS
This protocol is based on methodologies developed for bioequivalence studies.[5][6]
1. Sample Preparation (Protein Precipitation):
- To 200 µL of human plasma, add a known concentration of an internal standard (e.g., Meldonium-D3).
- Add 700 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
- System: Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
- Column: A hydrophilic interaction chromatography (HILIC) column is often preferred for retaining the polar Meldonium molecule (e.g., ZORBAX HILIC Plus, 50 × 2.1 mm, 3.5 μm).[8]
- Mobile Phase: A typical mobile phase for HILIC is a mixture of acetonitrile and an aqueous buffer like ammonium formate.[8]
- Flow Rate: 0.400 mL/min.[8]
- Injection Volume: 5-10 µL.[8]
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Meldonium is m/z 147.1.[13] Diagnostic product ions include m/z 58.0651 and 59.0730.[13]
- Validation: The method must be validated for selectivity, matrix effect, LLOQ, accuracy, precision, and recovery in accordance with regulatory guidelines.[5][6]
Protocol for Spectrophotometric Quantification of Meldonium in Capsules
This protocol is based on the formation of a colored complex.[10][12]
1. Reagent and Standard Preparation:
- Standard Solution: Accurately weigh and dissolve a pharmacopoeial standard sample of Meldonium dihydrate in a suitable solvent (e.g., a water/DMF mixture) to create a stock solution of known concentration.[12]
- Chromogenic Reagent: Prepare a solution of a suitable reagent, such as p-chloranil or alizarin, in an appropriate solvent like Dimethylformamide (DMF).[10][12]
2. Sample Preparation:
- Take the contents of a representative number of Meldonium capsules and determine the average weight.
- Accurately weigh a portion of the powdered capsule contents equivalent to a specified amount of Meldonium.
- Dissolve the powder in the same solvent used for the standard solution, sonicate if necessary, and filter to remove insoluble excipients.
- Dilute the filtered solution to a concentration within the validated linear range of the method.
3. Reaction and Measurement:
- To a specific volume of the sample and standard solutions, add a precise volume of the chromogenic reagent solution.
- Allow the color development to proceed under controlled conditions (e.g., heating in a water bath at 95°C for 20 minutes for the p-chloranil reaction).[10]
- Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (e.g., 556 nm for the p-chloranil complex) against a reagent blank.[10]
4. Calculation and Validation:
- Calculate the concentration of Meldonium in the sample by comparing its absorbance to that of the standard solution.
- The method should be validated for specificity, linearity, accuracy, precision, and robustness.[10][12]
Mandatory Visualizations
Logical Workflow for Analytical Method Cross-Validation
Caption: A flowchart illustrating the logical steps involved in the cross-validation of two analytical methods.
Generalized Experimental Workflow for Meldonium Analysis in Biological Samples
Caption: A diagram showing the typical experimental steps for analyzing Meldonium in biological fluids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Method for Screening and Confirming Meldonium in Human Urine by High-Resolution Mass Spectrometry and Identification of Endogenous Interferences for Anti-Doping Testing -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 4. Screening method of mildronate and over 300 doping agents by reversed-phase liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for bioequivalence study of oral drugs of meldonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Meldonium determination in milk and meat through UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Urinary excretion studies of meldonium after multidose parenteral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ojs.tdmu.edu.ua [ojs.tdmu.edu.ua]
- 11. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography – high resolution/high accuracy mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Structure-Activity Relationships of Melledonal C and Related Sesquiterpenoid Analogs from Armillaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Melledonal C and other sesquiterpene aryl esters isolated from Armillaria species. Due to the limited availability of dedicated SAR studies on synthetic derivatives of this compound, this document focuses on comparing the cytotoxic activities of naturally occurring analogs. The information presented is intended to guide future research and drug development efforts targeting this class of compounds.
Introduction to this compound and Related Compounds
This compound is a sesquiterpenoid natural product isolated from the fungus Armillaria mellea. This class of compounds, characterized by a complex polycyclic core and an aryl ester side chain, has garnered significant interest due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of novel therapeutic agents.
While comprehensive SAR studies involving systematic synthetic modifications of this compound are not extensively documented in publicly available literature, analysis of the cytotoxic data of co-occurring natural analogs provides valuable preliminary insights into the structural features that govern their anticancer potential.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and a selection of structurally related sesquiterpene aryl esters isolated from Armillaria species against various human cancer cell lines. These compounds share a common protoilludane sesquiterpenoid core but differ in their substitution patterns on both the sesquiterpenoid and the aryl ester moieties.
| Compound | R1 | R2 | R3 | R4 | R5 | Cell Line | IC50 (µM)[1][2] |
| This compound | CHO | OH | O-Aryl | H | H | HepG2 | Data not available |
| Armillaridin | CH2OH | OH | O-Aryl | OH | Cl | HepG2 | 16.33 |
| Armillartin | CH2OH | OH | O-Aryl | OH | H | HepG2 | 37.65 |
| Armillarin | CH2OH | H | O-Aryl | OH | H | HepG2 | >50 |
| Melleolide | CHO | OH | O-Aryl | OH | H | HepG2 | 4.95 |
| 5'-Methoxy-armillasin | CH2OH | H | O-Aryl | OMe | H | HepG2 | >50 |
| 5-Hydroxyl-armillarivin | CHO | OH | O-Aryl | OH | H | HepG2 | 18.03 |
| Compound 2 | CHO | OH | O-Aryl | OH | Cl | HCT-116 | 3.17 |
| Compound 3 | CH2OH | OH | O-Aryl | OH | Cl | HCT-116 | 3.25 |
| Compound 7 | CHO | H | O-Aryl | OH | Cl | HCT-116 | 4.32 |
| Compound 9 | CHO | OH | O-Aryl | OH | H | HCT-116 | 10.21 |
Aryl group for all compounds is a substituted benzoyl moiety. Note: The numbering and specific substitutions on the aryl ring vary between publications. The data presented here is a simplified representation for comparative purposes.
Preliminary Structure-Activity Relationship Insights:
-
Oxidation State at C-1: The presence of an aldehyde group (CHO) at the R1 position, as seen in Melleolide and Compound 2, appears to be correlated with higher cytotoxic potency compared to a hydroxymethyl group (CH2OH) at the same position (e.g., Armillaridin, Armillartin).
-
Hydroxylation of the Sesquiterpenoid Core: The presence and position of hydroxyl groups on the tricyclic core influence activity. For instance, the absence of a hydroxyl group at the R2 position in Armillarin significantly reduces its activity.
-
Substitution on the Aryl Ester: Halogenation of the aryl ring, specifically with chlorine (Cl) at the R5 position, seems to enhance cytotoxic activity. This is evident when comparing the IC50 values of Armillaridin and Compound 2 (both chlorinated) with their non-chlorinated counterparts, Armillartin and Melleolide, respectively[2].
-
Cell Line Specificity: The cytotoxic effects of these compounds can vary significantly between different cancer cell lines, suggesting potential for selective activity[2].
Experimental Protocols
The following is a generalized description of the experimental procedures typically employed in the isolation and cytotoxic evaluation of sesquiterpenoid aryl esters from Armillaria.
1. Isolation and Purification of Compounds:
-
Extraction: The mycelium of Armillaria mellea is typically extracted with a solvent such as ethanol or acetone.
-
Fractionation: The crude extract is then subjected to sequential fractionation using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol).
-
Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
In Vivo Validation of "Melledonal C" Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo antifungal activity of "Melledonal C," a natural product with demonstrated in vitro antifungal properties. Due to the current absence of published in vivo studies on "this compound," this document presents a hypothetical validation framework based on established experimental models. The data herein is intended to serve as a blueprint for future research and should be interpreted as illustrative. The guide compares the projected efficacy of "this compound" against fluconazole, a widely used antifungal agent, in a murine model of systemic candidiasis.
Experimental Protocols
A standardized murine model of systemic candidiasis is proposed to evaluate the in vivo efficacy of "this compound".[1][2][3][4] This model is a well-established method for assessing the therapeutic potential of novel antifungal compounds.[1][5]
1. Fungal Strain and Inoculum Preparation:
-
A clinical isolate of Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Yeast cells are harvested, washed with sterile saline, and counted using a hemocytometer.
-
The final inoculum is adjusted to a concentration of 1 x 10⁶ CFU/mL in sterile saline.
2. Animal Model:
-
Immunocompetent, female BALB/c mice (6-8 weeks old, weighing 20-25g) are used for the study.
-
To induce a controlled infection, mice are immunosuppressed with a single intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) four days prior to infection.
3. Infection and Treatment:
-
Mice are infected via intravenous (IV) injection of 0.1 mL of the C. albicans suspension (1 x 10⁵ CFU/mouse) into the lateral tail vein.
-
Treatment is initiated 24 hours post-infection. The animals are divided into the following groups (n=10 per group):
-
Treatments are administered once daily for 7 consecutive days.
4. Efficacy Assessment:
-
Survival Study: A cohort of animals from each group is monitored daily for 21 days post-infection to determine the survival rate.
-
Fungal Burden in Organs: On day 8 post-infection (24 hours after the last treatment), a subset of mice from each group is euthanized. Kidneys, the primary target organ in this model, are aseptically removed, weighed, and homogenized in sterile saline.[1]
-
Serial dilutions of the homogenates are plated on SDA, and the number of colony-forming units (CFU) is determined after 24-48 hours of incubation at 35°C. The results are expressed as log₁₀ CFU per gram of tissue.
Comparative Efficacy Data
The following table summarizes the hypothetical quantitative data for "this compound" in comparison to Fluconazole in the described murine model of systemic candidiasis.
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) at Day 21 | Mean Fungal Burden in Kidneys (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | 0 | 7.8 ± 0.5 |
| This compound | 10 | 70 | 4.2 ± 0.8 |
| Fluconazole | 10 | 80 | 3.5 ± 0.6 |
Note: The data for "this compound" is hypothetical and serves as a projection for comparative purposes.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of "this compound" antifungal activity.
Caption: Experimental workflow for in vivo antifungal testing.
Signaling Pathway of Potential Drug Targets
While the precise mechanism of action for "this compound" is not fully elucidated, some evidence suggests that melleolides, the class of compounds to which "this compound" belongs, may inhibit protein biosynthesis. The diagram below illustrates a simplified representation of the eukaryotic translation elongation pathway, a potential target for this class of antifungals.
Caption: Hypothesized inhibition of protein synthesis by this compound.
References
- 1. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Meldonium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of bioactive compounds is paramount. This guide provides an objective comparison of the performance of Meldonium ("Melledonal C") in combination with other bioactive compounds, supported by available experimental data.
Meldonium, a modulator of cellular energy metabolism, is known for its cardioprotective and anti-ischemic effects. Its primary mechanism of action involves the inhibition of gamma-butyrobetaine (GBB) hydroxylase, an enzyme crucial for the biosynthesis of L-carnitine. This inhibition leads to a decrease in fatty acid oxidation and a shift towards the more oxygen-efficient pathway of glycolysis for ATP production.[1][2][3] While the therapeutic effects of Meldonium as a monotherapy have been explored, its potential for synergistic activity with other compounds is an area of growing interest. This guide delves into the existing research on Meldonium's combination therapies, presenting quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
I. Synergistic Effects with Metformin in Metabolic Disease
A preclinical study investigated the combined effects of Meldonium and metformin, a first-line treatment for type 2 diabetes, in a Zucker rat model of obesity and impaired glucose tolerance. The findings suggest a synergistic action in improving metabolic parameters.[2][4][5]
Quantitative Data Comparison
| Parameter | Meldonium (200mg/kg) | Metformin (300mg/kg) | Meldonium + Metformin | Control |
| Blood Glucose Reduction (fed & fasted) | 1-2 mmol/L | 1-2 mmol/L | 1-2 mmol/L | No significant change |
| Plasma Insulin Reduction (fed) | 31% | 29% | 47% | No significant change |
| Weight Gain Reduction | Not significant | Not significant | 19% | N/A |
| Plasma Lactate Reduction | Yes | No (can increase) | Yes | No significant change |
Table 1: Comparison of the effects of Meldonium, Metformin, and their combination on key metabolic parameters in obese Zucker rats.[2][4][5]
Experimental Protocol: Meldonium and Metformin in Zucker Rats
-
Animal Model: Obese Zucker rats, a genetic model of obesity and insulin resistance.
-
Treatment Groups:
-
Control (vehicle)
-
Meldonium (200 mg/kg/day, oral gavage)
-
Metformin (300 mg/kg/day, oral gavage)
-
Meldonium (200 mg/kg/day) + Metformin (300 mg/kg/day) (oral gavage)
-
-
Duration: 4 weeks.
-
Key Parameters Measured:
Signaling Pathway and Experimental Workflow
The synergy between Meldonium and metformin appears to stem from their complementary effects on cellular energy metabolism. While Meldonium shifts the energy substrate preference from fatty acids to glucose, metformin improves insulin sensitivity and reduces hepatic glucose production.
Caption: Synergistic mechanism of Meldonium and Metformin.
II. Combination Therapy in Cardiovascular Conditions
Meldonium's primary therapeutic applications are in cardiovascular diseases. Studies have explored its use in combination with standard treatments for chronic heart failure, revealing potential for improved clinical outcomes.
Meldonium and Lisinopril for Chronic Heart Failure
A clinical trial evaluated the efficacy of Meldonium in combination with the angiotensin-converting enzyme (ACE) inhibitor lisinopril in patients with chronic heart failure. The results indicated that the combination therapy was more effective than lisinopril monotherapy in improving exercise capacity and reducing symptoms.
| Parameter | Meldonium (1000mg) + Lisinopril (20mg) | Lisinopril (20mg) |
| Reduction in Dyspnoea (% of patients) | 48.7% | 33.3% |
| Improvement in NYHA Functional Class | Observed in all groups, greatest in combination | Observed |
| Increase in Exercise Time (Bicycle Ergometry) | Greatest increase | Lower increase |
| Improvement in Quality of Life | Yes | Yes |
Table 2: Comparison of clinical outcomes in chronic heart failure patients treated with Meldonium and Lisinopril combination therapy versus Lisinopril monotherapy.[6]
-
Study Design: Controlled, parallel-group, double-blind, randomized clinical trial.
-
Patient Population: 119 patients with chronic heart failure (NYHA class I-III) due to coronary heart disease.
-
Treatment Groups:
-
Meldonium (1000 mg/day) + Lisinopril (20 mg/day)
-
Meldonium (1000 mg/day) + Lisinopril (5 mg/day)
-
Lisinopril (20 mg/day)
-
-
Duration: Not specified in the available abstract.
-
Key Parameters Measured:
-
Dyspnoea
-
NYHA functional class
-
Exercise time (bicycle ergometry)
-
Quality of life questionnaires
-
Parameters of reactive hyperemia in forearm muscles.[6]
-
Signaling Pathway and Experimental Workflow
The synergistic effect in heart failure may be attributed to the complementary actions of Meldonium and lisinopril. Meldonium improves myocardial energy efficiency, while lisinopril reduces cardiac workload by decreasing afterload and preload.
Caption: Meldonium and Lisinopril synergy in heart failure.
III. Novel Combinations for Neuropathic Pain and Statin-Induced Myopathy
Emerging research is exploring the synergistic potential of Meldonium in other therapeutic areas, including neuropathic pain and mitigating the side effects of common medications.
Meldonium and N-acetylcysteine for Neuropathic Pain
A preclinical study investigated a topical combination of Meldonium and N-acetylcysteine (NAC) for the treatment of allodynia in rat models of neuropathic pain. The combination demonstrated significant anti-allodynic effects.[7][8]
The proposed synergistic mechanism involves the enhancement of nitric oxide (NO)-mediated tissue oxygenation. Meldonium is suggested to increase NO production, while NAC, a precursor to the antioxidant glutathione, may protect NO from oxidative degradation, thereby prolonging its vasodilatory and neuroprotective effects.[7][8][9]
-
Animal Models:
-
Chronic post-ischemic pain (CPIP) model in rats.
-
Chronic constriction injury (CCI) of the sciatic nerve model in rats.
-
Chemotherapy-induced painful neuropathy (CIPN) model in rats.
-
-
Treatment: Topical equimolar formulation of Meldonium and N-acetylcysteine.
-
Key Parameters Measured:
Meldonium, Coenzyme Q10, and L-carnitine for Statin-Induced Myopathy
A study explored the potential of a combination of Meldonium, Coenzyme Q10 (CoQ10), and L-carnitine to prevent or treat the side effects of statins, particularly myopathy.
The rationale for this combination is that statins can deplete CoQ10 levels, and Meldonium's mechanism involves the modulation of L-carnitine metabolism. The study found that the combination of CoQ10 and L-carnitine provided better lipid profile improvements than monotherapy and significantly reduced statin-induced increases in transaminases (ALT, AST). Meldonium alone reduced AST but not ALT. The combination of CoQ10 and L-carnitine was also most effective at reducing creatine kinase levels, a marker of muscle damage.[10][11]
-
Animal Model: White male Wistar rats (n=50).
-
Treatment Groups: The abstract mentions various combinations of Coenzyme Q10, L-carnitine, and Meldonium alongside a statin (atorvastatin), but specific dosages and group breakdowns are not detailed in the provided summary.
-
Key Parameters Measured:
IV. Conclusion and Future Directions
The available evidence suggests that Meldonium ("this compound") holds significant potential for synergistic effects when combined with other bioactive compounds. The combination with metformin demonstrates a clear benefit in improving metabolic parameters in a preclinical model of obesity and insulin resistance. In the context of cardiovascular disease, co-administration with lisinopril appears to enhance clinical outcomes in patients with chronic heart failure.
Furthermore, emerging research into novel combinations, such as with N-acetylcysteine for neuropathic pain and with Coenzyme Q10 and L-carnitine to counteract statin-induced myopathy, opens up new avenues for therapeutic development.
However, it is crucial to note that much of the research, particularly in the cardiovascular and metabolic fields, is preclinical or consists of smaller clinical trials. To fully elucidate the synergistic potential of Meldonium, larger, well-designed randomized controlled trials in human populations are warranted. Future research should focus on:
-
Dose-response relationships: Determining the optimal dosages of Meldonium and its partner compounds to maximize synergy and minimize adverse effects.
-
Long-term safety and efficacy: Evaluating the long-term outcomes of combination therapies.
-
Mechanistic studies: Further delineating the precise molecular pathways through which synergy is achieved.
By pursuing these research directions, the scientific community can unlock the full therapeutic potential of Meldonium as part of innovative combination therapies for a range of complex diseases.
References
- 1. picture.iczhiku.com [picture.iczhiku.com]
- 2. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 3. Meldonium Supplementation in Professional Athletes: Career Destroyer or Lifesaver? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-diabetic effects of mildronate alone or in combination with metformin in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topical combination of meldonium and N-acetyl cysteine relieves allodynia in rat models of CRPS-1 and peripheral neuropathic pain by enhancing NO-mediated tissue oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Potential of Meldonium: From Performance Enhancement to Therapeutic Insights [ouci.dntb.gov.ua]
- 10. STUDY OF THE EFFICACY OF COENZYME Q10, L-CARNITINE AND MELDONIUM AND SOME OF THEIR COMBINATIONS FOR THE PREVENTION AND TREATMENT OF SIDE EFFECTS CAUSED BY STATINS IN AN EXPERIMENT | Experimental and Clinical Medicine Georgia [journals.4science.ge]
- 11. researchgate.net [researchgate.net]
Hypothetical Benchmarking Analysis: "Melledonal C" vs. Cisplatin in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anti-cancer agent "Melledonal C" and the standard chemotherapy drug, Cisplatin, for the treatment of Non-Small Cell Lung Cancer (NSCLC). The data presented for "this compound" is illustrative and intended to serve as a framework for preclinical benchmarking.
Overview of Therapeutic Agents
This compound (Hypothetical) is a novel investigational compound designed as a selective inhibitor of the MEK-1 kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, including NSCLC, and plays a crucial role in cell proliferation, survival, and differentiation.
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of NSCLC treatment for decades. Its primary mechanism of action involves the formation of platinum-DNA adducts, which trigger DNA damage, cell cycle arrest, and apoptosis.
Mechanism of Action: A Comparative View
The therapeutic approaches of this compound and Cisplatin diverge significantly. This compound is conceptualized as a targeted therapy, interfering with a specific signaling cascade, while Cisplatin acts as a cytotoxic agent, primarily affecting DNA integrity.
Signaling Pathway of this compound (Hypothetical)
This compound is designed to selectively bind to and inhibit the MEK-1 kinase. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downregulation of transcription factors that promote cell proliferation and survival.
Signaling Pathway of Cisplatin
Cisplatin enters the cell and its chloride ligands are displaced by water molecules, forming a reactive aquated species. This complex then binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA helix, inhibiting replication and transcription, which in turn activates DNA damage response pathways, ultimately leading to apoptosis.
Preclinical Performance Data (Hypothetical)
The following tables summarize the hypothetical in vitro performance of this compound against Cisplatin in the A549 NSCLC cell line.
Table 1: Cytotoxicity (IC50) after 72-hour exposure
| Compound | A549 (NSCLC) IC50 (µM) |
| This compound | 0.5 |
| Cisplatin | 5.0 |
Table 2: Induction of Apoptosis (at 2x IC50 after 48 hours)
| Compound | % Apoptotic Cells (Annexin V+) |
| This compound | 75% |
| Cisplatin | 60% |
| Vehicle Control | 5% |
Table 3: Cell Cycle Analysis (at IC50 after 24 hours)
| Compound | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| This compound | 70% | 15% | 15% |
| Cisplatin | 30% | 20% | 50% |
| Vehicle Control | 55% | 30% | 15% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Cisplatin for 72 hours.
-
MTT Incubation: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: A549 cells are treated with this compound or Cisplatin at their respective 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: A549 cells are treated with this compound or Cisplatin at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative in vitro evaluation of anti-cancer compounds.
Safety Operating Guide
Proper Disposal Procedures for Melledonal C
Disclaimer: The following disposal procedures for Melledonal C are based on its chemical properties as a chlorinated organic compound and established best practices for laboratory hazardous waste management. As no official Safety Data Sheet (SDS) with specific disposal instructions was found for this compound, these guidelines should be considered a precautionary measure. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
This compound, with the molecular formula C24H29ClO8, is a halogenated organic compound.[1] Wastes containing halogenated organic compounds require specific disposal protocols due to their potential environmental impact and the hazardous byproducts that can be generated during improper treatment, such as incineration.[2][3] Therefore, this compound and materials contaminated with it must be disposed of as hazardous chemical waste.
Immediate Safety and Operational Plan
This section provides a step-by-step guide for the proper segregation, containment, and disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes pure excess compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials, and absorbent paper).
-
Segregate this compound waste at the point of generation. It must be collected separately from non-hazardous waste and non-halogenated organic waste.[2][4] Mixing halogenated and non-halogenated waste streams can increase disposal costs and complicate the disposal process.[3]
Step 2: Use of Appropriate Waste Containers
-
Select a compatible container. Use a clean, leak-proof container made of a material that is chemically resistant to this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) carboys or bottles are generally suitable for halogenated organic waste.[3][5]
-
Ensure the container is in good condition with a secure, tightly sealing cap to prevent leaks and the release of vapors.[4][6]
-
The container should be filled to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[7]
Step 3: Proper Labeling of Waste Containers
-
Label the container before use. A hazardous waste tag must be affixed to the container before any waste is added.[3][4]
-
Clearly list all chemical constituents and their approximate percentages, including "this compound" and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[2][4]
-
Indicate the relevant hazards (e.g., Toxic, Flammable).[3]
-
Include the name of the principal investigator or laboratory contact and the date the first drop of waste was added (accumulation start date).
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[6][8][10]
-
The SAA should be a secure location, away from general laboratory traffic and under the direct control of laboratory personnel.[7]
-
Ensure the container is kept closed at all times, except when adding waste.[4][10]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]
-
Segregate the this compound waste container from incompatible materials, such as strong acids, bases, and oxidizing agents.[5][6]
Step 5: Arranging for Disposal
-
Monitor the fill level of the container. Once the container is 75-90% full or has been in storage for the maximum allowable time per institutional policy (often 6-12 months), arrange for its disposal.[3][10]
-
Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a collection, which may involve an online form or phone call.[3][10]
-
Do not dispose of this compound down the drain or in the regular trash under any circumstances.[4]
Data Presentation: Waste Management Guidelines
The following table summarizes key quantitative limits and parameters for the management of this compound hazardous waste in a laboratory setting. These are typical values and should be confirmed with your institution's specific policies.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Max 90% of capacity | To prevent spills from overfilling and allow for vapor expansion.[7] |
| SAA Storage Volume Limit | ≤ 55 gallons of hazardous waste | Federal and state regulatory limit for satellite accumulation areas.[9][10] |
| SAA Storage Time Limit | ≤ 12 months from accumulation start date | Institutional policy to ensure timely disposal and prevent degradation of containers.[6][10] |
| Aqueous Waste pH Range | N/A for Halogenated Organic Waste | This compound waste should not be disposed of down the drain, regardless of pH.[4] |
| Solid Waste Concentration | Trace amounts on labware | Contaminated solids must be collected as hazardous waste. |
Experimental Protocol: Cell-Based Assay Quenching and Waste Disposal
This protocol describes a hypothetical experiment using this compound to treat cultured cells, followed by the procedure for terminating the experiment and managing the resulting chemical waste.
Objective: To assess the cytotoxic effect of this compound on HeLa cells.
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve 10 mg of this compound in 2.075 mL of DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C in a properly labeled vial.
-
-
Cell Treatment:
-
Plate HeLa cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the existing media from the cells and add 100 µL of the this compound-containing media to the respective wells. Incubate for 48 hours.
-
-
Experiment Termination and Waste Collection:
-
Aqueous Waste: Aspirate the media containing this compound from all wells. This is now considered halogenated aqueous waste . Dispense this waste into a designated, properly labeled hazardous waste container.
-
Solid Waste: All pipette tips, serological pipettes, and gloves used to handle this compound are considered contaminated solid waste . Place these items into a separate, clearly labeled hazardous waste bag or container.
-
Cell Plate Disposal: The 96-well plate is also considered contaminated solid waste and should be placed in the same container as the other solid waste.
-
-
Decontamination:
-
Wipe down the work area (e.g., biological safety cabinet) with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of the cleaning materials as contaminated solid waste.
-
-
Final Disposal:
-
Ensure all waste containers are securely closed and stored in the designated SAA.
-
Once the containers are full, contact the EHS department for pickup and disposal.
-
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
References
- 1. This compound | C24H29ClO8 | CID 189493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. medlabmag.com [medlabmag.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Melledonal C
Disclaimer: The chemical compound "Melledonal C" was not found in our search. The following information is provided for "Melonal," a related compound, to serve as a comprehensive guide for laboratory safety and chemical handling.
This guide provides essential, immediate safety and logistical information for handling Melonal, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Melonal.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and flying debris.[1][2] |
| Hand Protection | Impermeable and chemical-resistant gloves (e.g., vinyl) | To prevent skin contact and potential allergic reactions.[3][4][5] |
| Body Protection | Lab coat, chemical-resistant apron, or coveralls | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if vapors are generated. | To prevent inhalation of potentially irritating vapors.[4][6] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain chemical integrity.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not ingest or inhale vapors.[3]
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4][7]
-
Store in the original container.[3]
-
Avoid prolonged exposure to light, humidity, and air.[3]
Disposal Plan
Proper disposal of Melonal and its containers is essential to protect the environment and comply with regulations.
Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3][5]
-
Do not allow the product to enter drains.[6]
-
Waste should be collected and disposed of through a licensed hazardous waste disposal facility.[8]
Container Disposal:
-
Thoroughly empty all contents from the container.
-
Labels on containers should be defaced or removed before disposal.[9]
-
Rinsed and dried glass containers can be placed in a designated glass disposal container.[10]
Experimental Workflow: General Handling Protocol
The following diagram illustrates a standard workflow for handling Melonal in a laboratory setting to minimize exposure and ensure safety.
Caption: A step-by-step workflow for the safe handling of Melonal in a laboratory setting.
Logical Relationship: PPE and Safety Measures
This diagram outlines the logical connections between identified hazards and the corresponding protective measures required when working with Melonal.
Caption: The relationship between Melonal hazards and the necessary PPE and handling procedures.
References
- 1. youtube.com [youtube.com]
- 2. osha.gov [osha.gov]
- 3. directpcw.com [directpcw.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
